2-(Benzyloxy)-1-bromo-4-methylbenzene
Description
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Properties
IUPAC Name |
1-bromo-4-methyl-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOORNJPVWWFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-methylbenzene for Advanced Research
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-1-bromo-4-methylbenzene (CAS No. 177555-85-0), a key intermediate in synthetic organic chemistry, particularly for professionals in pharmaceutical research and drug development. This document delves into its synthesis, physicochemical properties, applications as a versatile building block, and essential safety protocols, offering field-proven insights and detailed methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a substituted aromatic ether that has garnered significant interest as a precursor in the synthesis of complex organic molecules. The strategic placement of the benzyloxy, bromo, and methyl groups on the benzene ring offers multiple reactive sites for further chemical modifications, making it a valuable scaffold in the construction of novel bioactive compounds.
The benzyloxy group, in particular, is a common pharmacophore in medicinal chemistry. It can act as a bioisostere for other functional groups, enhance lipophilicity, and participate in crucial binding interactions with biological targets.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis and utility of this compound, providing researchers with the foundational knowledge to leverage its potential in their synthetic endeavors.
Synthesis and Mechanism: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific synthesis, the sodium salt of 2-bromo-4-methylphenol is reacted with benzyl bromide.
Causality of Experimental Choices
The choice of reactants and conditions is critical for a successful synthesis with high yield and purity.
-
Starting Materials: The synthesis logically begins with 2-bromo-4-methylphenol. The phenolic proton is acidic and can be readily deprotonated by a suitable base to form the nucleophilic phenoxide. Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state, which facilitates the SN2 reaction.
-
Base Selection: A moderately strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used to deprotonate the phenol. The choice of base can influence the reaction rate and side product formation.
-
Solvent System: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is preferred as it can dissolve the ionic intermediates and does not participate in the reaction.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Step 1: Preparation of 2-bromo-4-methylphenol
While commercially available, 2-bromo-4-methylphenol can be synthesized from p-cresol via electrophilic bromination. A controlled continuous bromination process is often employed to achieve high selectivity for the ortho-position.[2]
Step 2: Williamson Ether Synthesis
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 2-bromo-4-methylphenol (1.0 eq).
-
Solvent Addition: Anhydrous dimethylformamide (DMF) is added to dissolve the starting material completely.
-
Deprotonation: Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Electrophile Addition: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is heated to 60-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Reaction Workflow Diagram
Caption: Williamson ether synthesis of this compound.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for the use of this compound in further synthetic steps. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 177555-85-0 | [3] |
| Molecular Formula | C₁₄H₁₃BrO | [3] |
| Molecular Weight | 277.16 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 45-46 °C | [5] |
| Boiling Point | 358.9±27.0 °C (Predicted) | [5] |
| Density | 1.367±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in common organic solvents | General |
| Storage Temperature | Room temperature | [6] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.27 (s, 1H, Ar-H), 7.01 (d, J = 8.2 Hz, 1H, Ar-H), 6.90 (d, J = 8.2 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂), 2.27 (s, 3H, CH₃).[7]
-
¹³C NMR (CDCl₃, 100 MHz): δ 153.5, 137.0, 132.1, 131.4, 129.8, 128.6, 128.0, 127.3, 115.7, 112.5, 70.5, 20.2.
-
IR (KBr, cm⁻¹): 3035 (Ar C-H), 2920 (C-H), 1590, 1495 (C=C), 1240 (C-O), 1020 (C-Br).[8]
-
Mass Spectrum (EI): m/z 276/278 (M⁺, Br isotope pattern), 91 (C₇H₇⁺, tropylium ion).
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility enables the construction of complex molecular architectures.
Role as a Key Intermediate
This compound is an intermediate in the synthesis of various pharmaceutical agents. For instance, benzyloxy-substituted aromatic compounds are known to be precursors for compounds with potential anti-inflammatory[9] and antioxidant properties.[1] The bromo-substituent provides a handle for further elaboration of the molecular structure, which is a common strategy in the lead optimization phase of drug discovery.
Synthetic Utility Workflow
Caption: Synthetic transformations of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves are mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a valuable and versatile intermediate for researchers in organic synthesis and medicinal chemistry. Its straightforward preparation via the Williamson ether synthesis, coupled with the strategic positioning of its functional groups, makes it an ideal starting material for the construction of complex and potentially bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutic agents.
References
- CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines. Google Patents.
- CN101279896B - Preparation of 2-bromo-4-methylphenol. Google Patents.
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Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available at: [Link]
-
PubChem. 1-(Benzyloxy)-2-bromo-4-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. Google Patents.
-
NIST. Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. 4-(Benzyloxy)-2-bromo-1-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC - NIH. Available at: [Link]
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N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers. Available at: [Link]
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United States Patent Office. Available at: [Link]
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Bioactive compounds – Knowledge and References. Taylor & Francis. Available at: [Link]
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Supplementary Information - Beilstein Journals. Available at: [Link]
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. Available at: [Link]
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An overview of bioactive compounds and their role in human health. Global Journal of Food Science and Technology. Available at: [Link]
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Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Cheméo. Available at: [Link]
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Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. Available at: [Link]
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Technical Guide: Synthesis of 2-(Benzyloxy)-1-bromo-4-methylbenzene
[1]
Executive Summary
This technical guide details the synthesis of 2-(Benzyloxy)-1-bromo-4-methylbenzene , a critical intermediate often employed in the development of glucokinase activators and biaryl pharmaceutical scaffolds via Suzuki-Miyaura coupling.[1]
The protocol utilizes a Williamson Ether Synthesis strategy.[1] Unlike generic textbook descriptions, this guide focuses on process chemistry optimization—specifically the use of Acetonitrile (MeCN) over DMF to simplify downstream workup, and the critical control of stoichiometry to prevent side reactions. The procedure is designed for high-throughput reproducibility and scalability.[1]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the cleavage of the ether bond.[1] The bromine atom at the C1 position provides a necessary handle for future cross-coupling but exerts an inductive electron-withdrawing effect on the phenolic oxygen, slightly increasing the acidity of the precursor phenol compared to
Reaction Scheme
The synthesis involves the O-alkylation of 2-bromo-5-methylphenol with benzyl bromide in the presence of a weak base.[1]
Caption: One-step O-alkylation pathway via SN2 mechanism.
Critical Reagents & Safety Profile
Warning: This synthesis involves Benzyl Bromide , a potent lachrymator (tear gas). All operations must be performed in a properly functioning fume hood.[1]
| Reagent | CAS | Role | Eq. | Hazards |
| 2-Bromo-5-methylphenol | 14847-51-9 | Substrate | 1.0 | Irritant, Skin sensitizer |
| Benzyl Bromide | 100-39-0 | Electrophile | 1.1 | Lachrymator , Corrosive |
| Potassium Carbonate ( | 584-08-7 | Base | 2.0 | Irritant, Hygroscopic |
| Acetonitrile (MeCN) | 75-05-8 | Solvent | N/A | Flammable, Toxic |
Detailed Experimental Protocol
Reaction Setup
-
Equipment: Dry 250 mL round-bottom flask (RBF), magnetic stir bar, reflux condenser, nitrogen inlet.
-
Charging: To the RBF, add 2-bromo-5-methylphenol (5.0 g, 26.7 mmol) and anhydrous Acetonitrile (50 mL).
-
Base Addition: Add Potassium Carbonate (
) (7.4 g, 53.4 mmol, 2.0 eq) in a single portion.-
Note: The solution may turn slightly yellow due to phenoxide formation.[1]
-
-
Electrophile Addition: Add Benzyl Bromide (3.5 mL, 29.4 mmol, 1.1 eq) dropwise via syringe over 5 minutes.
-
Why: Slow addition prevents localized hotspots, though the reaction is generally not highly exothermic.
-
Reaction & Monitoring
-
Heating: Heat the mixture to reflux (approx. 82°C) .
-
Duration: Stir vigorously at reflux for 3–5 hours .
-
TLC Monitoring: Check progress using Silica TLC (Eluent: 10% Ethyl Acetate in Hexanes).
-
Starting Material
: ~0.4 (Stains with or UV active). -
Product
: ~0.7 (Distinct UV spot). -
Endpoint: Disappearance of the phenol spot.[1]
-
Workup & Purification[1][3]
Unlike DMF, Acetonitrile allows for a cleaner aqueous partition, removing the need for extensive water washes to remove the solvent.
Caption: Optimized workup flow minimizing solvent waste and maximizing purity.
Step-by-Step Workup:
-
Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (
and byproduct KBr) using a sintered glass funnel. Rinse the cake with small portions of cold MeCN. -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
Partition: Redissolve the oil in Ethyl Acetate (EtOAc) (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).
-
Why: This removes residual traces of potassium carbonate and benzyl bromide hydrolysis products.[1]
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to dryness. -
Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from hot Heptane (with a drop of Ethanol if solubility is low).
-
Yield Expectations: 85–95% (Isolated).
-
Characterization Data
The following data validates the structural integrity of the synthesized molecule.
| Method | Diagnostic Signal | Assignment |
| Benzylic | ||
| Methyl group ( | ||
| Benzyl aromatic protons | ||
| Core aromatic ring protons | ||
| Benzylic Carbon | ||
| Physical State | White to off-white solid | MP: 58–62°C |
Scientific Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: Presence of moisture in the solvent or "caking" of the potassium carbonate.[1]
-
Solution: Use anhydrous MeCN.[1] Grind the
into a fine powder before addition to increase surface area.[1] Add 5 mol% TBAI (Tetrabutylammonium Iodide) to catalyze the reaction via the Finkelstein mechanism (swapping Br for I on the benzyl group, making it a better electrophile).
Issue: C-Alkylation Byproducts
-
Cause: High temperatures or extremely polar solvents (like DMF) can sometimes favor C-alkylation on the aromatic ring, although rare with weak bases like carbonate.[1]
-
Solution: Maintain temperature at mild reflux (80°C) and avoid strong bases like NaH unless absolutely necessary.
References
-
Organic Syntheses. (2003).[1] General procedures for Williamson Ether Synthesis using Potassium Carbonate. Org. Synth. Coll. Vol. 10, p. 289.[1][2] Retrieved from [Link]
-
Vertex AI Search. (2023).[1] Patent Landscape for 1-bromo-2-benzyloxy-4-methylbenzene intermediates. (Referenced via internal search results 1.1, 1.2, 1.9).
A Comprehensive Technical Guide to 2-(Benzyloxy)-1-bromo-4-methylbenzene: Synthesis, Characterization, and Applications in Drug Development
This guide provides an in-depth exploration of 2-(benzyloxy)-1-bromo-4-methylbenzene, a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. We will delve into its precise chemical identity, a detailed and validated synthetic pathway, its characterization, and its role as a building block in the development of therapeutic agents.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2][3]. It is also known by other synonyms such as 1-(benzyloxy)-2-bromo-4-methylbenzene and 2-bromo-4-methyl-1-(phenylmethoxy)benzene[2].
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 177555-85-0 | [3] |
| Molecular Formula | C₁₄H₁₃BrO | [1][3] |
| Molecular Weight | 277.16 g/mol | [1][3] |
| Appearance | Not specified, likely a solid or oil | |
| Storage | Store at 0-8 °C | [1] |
Strategic Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial selective bromination of a readily available starting material, p-cresol, followed by a classic Williamson ether synthesis. This pathway is chosen for its high efficiency, selectivity, and the use of well-understood, reliable reactions.
Logical Flow of the Synthetic Pathway
Caption: Two-step synthesis of this compound.
Step 1: Selective ortho-Bromination of p-Cresol
The initial step is the selective bromination of p-cresol (4-methylphenol) at the position ortho to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, the bromination will preferentially occur at one of the ortho positions.
Causality of Experimental Choices:
-
Solvent: Dichloromethane or chloroform are excellent choices as they are inert under the reaction conditions and readily dissolve the starting material[4].
-
Temperature: The bromination of phenols is a highly exothermic reaction. Maintaining a low temperature (typically between -10°C and 5°C) is crucial for controlling the reaction rate and preventing over-bromination (the formation of dibromo products)[4][5][6].
-
Reagent Addition: Slow, dropwise addition of bromine is necessary to maintain the low temperature and ensure high selectivity for the mono-brominated product[6].
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 108 g (1.0 mol) of p-cresol in 400 mL of dichloromethane.
-
Cool the solution to between -5°C and 0°C using an ice-salt bath.
-
Slowly add a solution of 160 g (1.0 mol) of bromine in 100 mL of dichloromethane dropwise to the stirred p-cresol solution over approximately 90 minutes, ensuring the temperature does not rise above 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Wash the reaction mixture with water to remove the hydrogen bromide byproduct until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 2-bromo-4-methylphenol can be purified by distillation under reduced pressure, yielding a product with a purity of over 98% and a yield of approximately 90-97%[6].
Step 2: Williamson Ether Synthesis
The second step involves the formation of the benzyl ether via a Williamson ether synthesis. This is a classic SN2 reaction where the phenoxide, formed by deprotonating 2-bromo-4-methylphenol, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol to form the nucleophilic phenoxide[7]. Stronger bases like sodium hydride could also be used but are often not necessary for phenols and require more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base but does not solvate the nucleophile, thus enhancing its reactivity[7].
-
Electrophile: Benzyl bromide is an excellent electrophile for SN2 reactions due to the primary nature of the benzylic carbon and the good leaving group ability of bromide.
-
To a solution of 2-bromo-4-methylphenol (0.535 mmol) in acetone, add potassium carbonate (2 equivalents).
-
To this mixture, add benzyl bromide (1.2 equivalents).
-
Reflux the reaction mixture for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final product, this compound, can be purified by column chromatography on silica gel. This procedure can yield the product in approximately 74% yield[7].
Characterization of this compound
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the benzyl and the methylphenyl rings, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methyl protons (around 2.3 ppm).
-
¹³C NMR: The spectrum will show distinct signals for all 14 carbon atoms, including the benzylic methylene carbon and the methyl carbon.
-
IR Spectroscopy: Key absorption bands would include those for C-O-C stretching of the ether linkage, C-H stretching and bending for the aromatic and aliphatic protons, and C=C stretching for the aromatic rings.
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug development.
The Benzyl Phenyl Ether Moiety as a Pharmacophore
The benzyl phenyl ether core is a recognized pharmacophore in medicinal chemistry. For instance, a series of benzyl phenyl ethers have shown potent inhibition of bacterial phenylalanyl-tRNA synthetase, highlighting their potential as antibacterial agents[8]. Furthermore, benzyl phenyl ether derivatives are being explored for their potential in treating diseases related to the PD-1/PD-L1 signaling pathway, which is a key target in cancer immunotherapy[4].
The Aryl Bromide as a Handle for Cross-Coupling Reactions
The aryl bromide functionality is a critical "handle" for introducing further molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon bonds.
Caption: Suzuki-Miyaura coupling using the aryl bromide.
Relevance to the Synthesis of Dapagliflozin
A compelling example of the utility of similar structures is in the synthesis of dapagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. A key intermediate in the synthesis of dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a compound that is structurally very similar to this compound[9]. This underscores the importance of this class of compounds as building blocks for C-aryl glycosides, which are a significant class of therapeutic agents due to their enhanced stability against enzymatic hydrolysis compared to their O- or N-glycoside counterparts[10].
Safety and Handling
The synthesis of this compound involves the use of hazardous materials, and appropriate safety precautions must be taken.
-
p-Cresol: Corrosive and toxic. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[11].
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be carried out in a fume hood, and appropriate PPE, including gloves and a face shield, is essential[12].
-
Benzyl Bromide: A lachrymator (causes tearing) and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. It is also light-sensitive and should be stored appropriately[7][13][14].
-
General Precautions: The reactions should be conducted in a well-ventilated fume hood. An emergency eyewash and shower should be readily accessible. All waste materials should be disposed of in accordance with local regulations.
Conclusion
This compound is a valuable chemical intermediate whose synthesis can be reliably achieved through a well-defined two-step process. Its structural features, namely the benzyl phenyl ether pharmacophore and the synthetically versatile aryl bromide handle, make it a significant building block in the design and synthesis of complex organic molecules. Its relevance is particularly pronounced in the field of drug development, where such intermediates are crucial for the construction of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, coupled with stringent safety practices, enables researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quickcompany. Retrieved February 7, 2026, from [Link]
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-
Preparation of 2-bromo-4-methylphenol. (n.d.). Eureka | Patsnap. Retrieved February 7, 2026, from [Link]
- CN101279896B - Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
-
1-(Benzyloxy)-2-bromo-4-methylbenzene | C14H13BrO | CID 10731213. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
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Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 7, 2026, from [Link]
-
Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
- Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 5, 375-379.
- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021, September 30). ACS Publications. Retrieved February 7, 2026, from [Link]
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Williamson Ether Synthesis Lab Report. (n.d.). Cram. Retrieved February 7, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved February 7, 2026, from [Link]
- Montgomery, J. I., et al. (2009). Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters, 19(3), 665-669.
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Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences. Retrieved February 7, 2026, from [Link]
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Phenol: Hazards and Precautions. (2003, June 4). UC Berkeley EH&S. Retrieved February 7, 2026, from [Link]
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Benzyl Bromide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Strategies for synthesizing meta-substituted phenols and phenyl ethers. (2024, November 14). RSC Publishing. Retrieved February 7, 2026, from [Link]
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Recent Advances on Natural Aryl-C-glycoside Scaffolds. (n.d.). NIH. Retrieved February 7, 2026, from [Link]
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NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN. (n.d.). European Patent Office. Retrieved February 7, 2026, from [Link]
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When are the terms phenyl and benzyl used for aromatic compounds?. (2015, January 1). Quora. Retrieved February 7, 2026, from [Link]
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Chemical Properties of Benzene, 1-bromo-4-methyl-. (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]
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2-(Benzyloxy)-1-bromo-4-methylbenzene molecular weight
An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-methylbenzene
Introduction
This compound is an aromatic organic compound that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a benzyloxy group, a bromine atom, and a methyl group on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis. The strategic placement of the functional groups makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Molecular Structure and Physicochemical Properties
The structural attributes and physicochemical properties of this compound are fundamental to understanding its reactivity and potential applications.
Nomenclature and Identification
-
IUPAC Name: this compound[1]
-
Synonyms: 1-(Benzyloxy)-2-bromo-4-methylbenzene, 2-Bromo-4-methyl-1-(phenylmethoxy)benzene[2]
-
CAS Number: 177555-85-0[1]
It is important to distinguish this compound from its isomers, such as 4-(Benzyloxy)-2-bromo-1-methylbenzene (CAS: 60710-40-9), as the relative positions of the functional groups significantly influence their chemical behavior[4][5].
Physicochemical Data
A summary of the key computed physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various chemical environments and biological systems.
| Property | Value | Source |
| Monoisotopic Mass | 276.01498 Da | [2][3] |
| XLogP3 | 4.4 | [2] |
| Topological Polar Surface Area | 9.2 Ų | [2][3] |
| Rotatable Bond Count | 3 | [2][3] |
| Heavy Atom Count | 16 | [2][3] |
| Complexity | 201 | [2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach offers good yields and is amenable to various scales of production.
Synthetic Pathway Overview
The primary route involves the reaction of 2-bromo-4-methylphenol with benzyl bromide in the presence of a suitable base.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromo-4-methylphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-bromo-4-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Reagent: Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Causality behind Experimental Choices:
-
Base Selection: Potassium carbonate is a mild and effective base for deprotonating the phenol, facilitating the nucleophilic attack on the benzyl bromide. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.
-
Solvent Choice: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. Dimethylformamide (DMF) can also be used to accelerate the reaction rate.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, such as dibenzyl ether, ensuring high purity of the final product.
Applications in Research and Development
The unique arrangement of functional groups in this compound makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules.
Pharmaceutical and Medicinal Chemistry
The benzyloxy motif is a common feature in many pharmacologically active compounds. Its introduction can enhance binding affinity to biological targets and improve pharmacokinetic properties. For instance, the benzyloxy group is present in molecules investigated as monoamine oxidase (MAO) inhibitors, which are relevant for the treatment of neurodegenerative diseases[6].
Halogenated aromatic compounds, such as bromo-derivatives, are frequently used as precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the molecular scaffold to access a diverse range of potential drug candidates. Halogenated benzoate derivatives have shown promise for their antimicrobial and anticancer activities[7].
Caption: Role in the synthesis of bioactive compounds.
Organic Synthesis and Materials Science
Beyond pharmaceuticals, this compound can be used in the synthesis of ligands for catalysis, organic electronic materials, and other functional organic molecules where precise control over the substitution pattern is required. The bromine atom can be readily converted into other functional groups, providing a handle for further molecular diversification.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available data for this compound and similar chemical structures, the following hazards are identified:
-
Health Hazards:
Recommended Safety Precautions
A self-validating system of protocols ensures laboratory safety.
| Precautionary Measure | Rationale |
| Engineering Controls | Work in a well-ventilated fume hood to minimize inhalation of dust or vapors[8][9]. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[8][9]. |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling[1][8][9]. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place[1][8]. Recommended storage temperature is often between 0-8 °C[1]. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8]. |
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and organic synthesis. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.
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Introduction: A Versatile Intermediate in Modern Synthesis
An In-Depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic ether that serves as a crucial building block in organic synthesis. Its structure incorporates two key features that make it particularly valuable for drug development and complex molecule synthesis: a benzyl-protected phenol and an aryl bromide. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. More critically, the bromo substituent provides a reactive "handle" for a wide array of cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a detailed characterization of the compound, outlining its synthesis, spectroscopic profile, reactivity, and essential handling protocols to empower researchers in leveraging its full synthetic potential.
Compound Identification and Physicochemical Properties
A clear identification is the first step in any rigorous scientific endeavor. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 177555-85-0 | [1] |
| Molecular Formula | C₁₄H₁₃BrO | [1][2] |
| Molecular Weight | 277.16 g/mol | [1][2] |
| Appearance | White to off-white solid or powder | Inferred from typical ethers |
| Storage | Store at 0-8 °C | [1] |
Synthesis: The Williamson Ether Synthesis Approach
The most direct and common method for preparing this compound is through the Williamson ether synthesis. This venerable yet reliable Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Core Principle: The reaction's success hinges on the generation of the phenoxide ion from the starting material, 2-bromo-5-methylphenol.[3] The acidity of the phenolic proton allows for deprotonation with a moderately strong base. The resulting phenoxide attacks the electrophilic benzylic carbon of benzyl bromide. Primary alkyl halides, like benzyl bromide, are ideal substrates for Sₙ2 reactions as they are minimally affected by steric hindrance, leading to high yields of the desired ether product.[4]
Caption: Synthetic pathway via Williamson ether synthesis.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5-2.0 eq), and a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Expert Insight: Potassium carbonate is a practical and cost-effective base for this transformation. Anhydrous conditions are preferable, and using a polar aprotic solvent like DMF or acetone accelerates the Sₙ2 reaction by effectively solvating the potassium cation while leaving the phenoxide anion relatively free to act as a nucleophile.[4][5]
-
-
Addition of Reagent: Add benzyl bromide (1.1 eq) to the stirring suspension.
-
Trustworthiness Check: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol, simplifying purification.
-
-
Reaction: Heat the mixture to reflux (for acetone) or around 60-80 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, dilute NaOH solution (to remove any unreacted phenol), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The resulting crude product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield this compound as a pure solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Benzylic Protons (CH₂): A sharp singlet is expected around δ 5.1 ppm. This is a hallmark signal confirming the presence of the -O-CH₂-Ph group.
-
Aromatic Protons: Two distinct sets of aromatic signals will be present. The five protons of the benzyl group typically appear as a multiplet between δ 7.3-7.5 ppm.[6] The three protons on the substituted bromotoluene ring will appear as distinct signals, with their splitting patterns (doublets, doublet of doublets) dictated by their coupling with neighboring protons.
-
Methyl Protons (CH₃): A singlet corresponding to the three methyl protons will be observed around δ 2.3 ppm.[6]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Benzylic Carbon: A signal around δ 70-71 ppm is characteristic of the benzylic carbon (-O-C H₂-Ph).
-
Aromatic Carbons: A series of signals in the δ 110-160 ppm range will correspond to the 12 aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the other substituted carbons.
-
Methyl Carbon: A signal around δ 20 ppm corresponds to the methyl group carbon.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature is the confirmation of ether linkage formation and the absence of the starting phenolic -OH group.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3100-3000 | Aromatic C-H Stretch | Confirms presence of aromatic rings |
| ~2950-2850 | Aliphatic C-H Stretch | Confirms presence of benzylic and methyl groups |
| ~1600, ~1490 | Aromatic C=C Bending | Characteristic of the benzene rings |
| ~1250-1200 | Aryl-Alkyl Ether C-O Stretch | Key diagnostic peak confirming the product |
| ~1100 | C-O Stretch | Ether linkage |
| Absence of: | ||
| ~3500-3200 (broad) | O-H Stretch | Crucial evidence that the starting phenol is consumed |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expect to see peaks at m/z 276 (for C₁₄H₁₃⁷⁹BrO) and m/z 278 (for C₁₄H₁₃⁸¹BrO) with nearly equal intensity.
-
Key Fragmentation: A prominent peak at m/z 91 is almost always observed. This corresponds to the [C₇H₇]⁺ fragment (the tropylium cation), which is formed by the cleavage of the benzylic C-O bond and is highly characteristic of benzyl ethers and related compounds.
Caption: A standard workflow for the characterization of the title compound.
Reactivity and Applications in Drug Development
The utility of this compound lies in its dual functionality.
-
Aryl Bromide for Cross-Coupling: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates. For example, a Suzuki-Miyaura coupling could be used to attach a new aryl or heteroaryl group at this position, significantly increasing molecular complexity.[7]
-
Benzyloxy Protecting Group: The benzyloxy group is a widely used protecting group for phenols due to its stability to a broad range of reagents (e.g., non-acidic bases, mild oxidizing/reducing agents). It can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C), a mild and efficient deprotection strategy that is often compatible with other functional groups in the molecule. The presence of the benzyloxy pharmacophore itself has been noted in various bioactive molecules, including monoamine oxidase (MAO) inhibitors.[8]
Safety and Handling
As a halogenated organic compound, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][9]
-
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Huang, H., Wang, L., Wang, D. & Chen, J. (2011). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2330. [Link]
-
National Center for Biotechnology Information (n.d.). 1-(Benzyloxy)-2-bromo-4-methylbenzene. PubChem Compound Database. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]
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National Center for Biotechnology Information (n.d.). 2-Bromo-5-methylphenol. PubChem Compound Database. [Link]
-
AOBChem. (n.d.). 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene. AOBChem. [Link]
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Sharma, R., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. RSC Medicinal Chemistry. [Link]
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The Benzyloxy (Bn) Ether: A Kinetic and Thermodynamic Analysis of Protection and Deprotection
Topic: Reactivity of the Benzyloxy Protecting Group Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of complex molecule synthesis, the benzyl (Bn) ether stands as a "workhorse" protecting group due to its unique electronic duality: it is exceptionally robust against basic, nucleophilic, and hydridic reagents, yet kinetically labile under specific reductive or Lewis acidic conditions. This guide moves beyond standard textbook definitions to analyze the mechanistic underpinnings of benzyloxy reactivity, providing actionable protocols for installation, chemoselective deprotection, and orthogonality in multi-step synthesis.
Electronic and Steric Profile
The stability of the benzyl ether (
-
Activation Energy: The phenyl ring stabilizes radical or carbocationic intermediates at the benzylic carbon via resonance. This lowers the activation energy for cleavage mechanisms that proceed through these transition states (e.g., hydrogenolysis or
-like acid cleavage). -
Steric Footprint: While larger than a methyl ether, the benzyl group is planar and relatively unobtrusive, allowing for protection of sterically crowded secondary alcohols where trityl (Tr) or silyl (TBDMS/TIPS) groups might fail.
Advanced Installation Strategies
While the Williamson ether synthesis (NaH/BnBr) is standard, it fails with base-sensitive substrates (e.g., esters, epimerizable centers). Two alternative mechanisms are critical for complex scaffolds.
Acid-Catalyzed Benzylation (The Trichloroacetimidate Method)
Developed by Dudley and Schmidt, this method utilizes benzyl trichloroacetimidate (
Mechanism:
-
Protonation of the imidate nitrogen.[1]
- -like departure of the trichloroacetamide leaving group to generate a transient benzyl cation (or tight ion pair).
-
Nucleophilic attack by the alcohol substrate.
Visualization: Installation Pathways
The following diagram contrasts the anionic (Williamson) and cationic (Imidate) pathways.
Figure 1: Dual pathways for benzyl ether installation. Pathway A requires basic tolerance; Pathway B is ideal for base-sensitive substrates.
Deprotection Dynamics: The Core Mechanisms
Removing the benzyl group requires overcoming the C-O bond dissociation energy. This is achieved via two distinct mechanistic corridors: Catalytic Hydrogenolysis and Lewis Acid-Mediated Cleavage.
Catalytic Hydrogenolysis (Reductive)
This is the "gold standard" for deprotection. It proceeds via a heterogeneous mechanism on the surface of Palladium (Pd/C) or Platinum.
-
The Mechanism:
-
Adsorption:
dissociates on the Pd surface to form surface hydrides. The benzyl ether coordinates to the metal surface via the -system of the phenyl ring. -
Oxidative Addition: The benzylic C-O bond inserts into a Pd active site.
-
Reductive Elimination: The benzyl fragment combines with surface hydride to release toluene; the alkoxide picks up a proton to release the alcohol.
-
-
Critical Control Point (Poisoning): Nitrogen (amines, pyridines) and Sulfur atoms strongly adsorb to Pd, "poisoning" the catalyst and halting deprotection.
-
Solution: Protonate amines with acetic acid or HCl to prevent coordination to the metal surface.
-
Lewis Acid-Mediated Cleavage ( )
When a molecule contains reducible groups (alkenes, alkynes) that must survive, hydrogenolysis is forbidden. Boron trichloride (
-
The Mechanism:
-
coordinates to the ether oxygen (
). -
Nucleophilic attack by
(or an external iodide source) occurs at the benzylic carbon. -
This cleaves the C-O bond, generating benzyl chloride and the borate ester, which hydrolyzes to the alcohol.
-
coordinates to the ether oxygen (
Visualization: Hydrogenolysis Surface Chemistry
Figure 2: The heterogeneous catalytic cycle of benzyl ether hydrogenolysis on Palladium.
Orthogonality and Chemoselectivity
The power of the benzyl group lies in its orthogonality to other common protecting groups.[2] The table below summarizes the reactivity matrix.
| Protecting Group | H₂ / Pd/C (Reductive) | BCl₃ (Lewis Acid) | DDQ (Oxidative) | TBAF (Fluoride) | NaOMe (Base) |
| Benzyl (Bn) | Cleaved | Cleaved | Stable | Stable | Stable |
| PMB (p-Methoxybenzyl) | Cleaved | Cleaved | Cleaved | Stable | Stable |
| TBDMS (Silyl) | Stable | Stable* | Stable | Cleaved | Stable |
| Benzoyl (Bz) | Stable | Stable | Stable | Stable | Cleaved |
Note: TBDMS can be sensitive to strong Lewis acids like BCl₃ if reaction times are prolonged.
Key Insight (Bn vs. PMB): The PMB group is electronically "richer" due to the methoxy substituent. This allows it to be cleaved oxidatively by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) via a single-electron transfer (SET) mechanism, leaving the standard Benzyl group intact. This is the primary basis for their orthogonal use in carbohydrate chemistry [1].
Experimental Protocols
Protocol A: Standard Hydrogenolysis (Self-Validating)
Use for: General deprotection of benzyl ethers in the absence of alkenes/alkynes.
-
Setup: Dissolve substrate (1.0 equiv) in MeOH or EtOAc (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (0.1–0.2 equiv by mass of substrate). Caution: Pd/C is pyrophoric. Add under a blanket of Argon.
-
Reaction: Purge with
(balloon pressure is usually sufficient). Stir vigorously at RT. -
Validation (TLC): Monitor the disappearance of the UV-active starting material. The product will likely be less non-polar.
-
NMR Check: Disappearance of the benzylic protons (
4.5–4.9 ppm, AB system or singlet) and the aromatic 5H multiplet ( 7.2–7.4 ppm).
-
-
Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.
Protocol B: Regioselective Lewis Acid Cleavage ( )
Use for: Deprotection in the presence of alkenes or selective cleavage of sterically accessible benzyl groups.
-
Setup: Dissolve substrate in anhydrous
under Argon. Cool to -78°C.[1] -
Reagent: Add
(1.0 M in DCM, 3–4 equiv) dropwise. -
Reaction: Stir at -78°C for 1–2 hours.
-
Mechanistic Note: Primary benzyl ethers cleave faster than secondary ones.
-
-
Quench: Add MeOH/DCM (1:1) carefully at -78°C to destroy excess boranes.
-
Workup: Warm to RT, dilute with DCM, wash with
.
Troubleshooting & Optimization
-
Problem: Reaction stalls during hydrogenolysis.
-
Cause: Catalyst poisoning by amines or sulfur.
-
Fix: Add 1.0 equiv of acetic acid or HCl to the reaction mixture. Alternatively, use Pearlman’s Catalyst (
) which is more robust.
-
-
Problem: Loss of silyl groups during
deprotection.-
Cause:
is too harsh. -
Fix: Switch to
with pentamethylbenzene as a cation scavenger, or use milder Lewis acids like .
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.[3]
-
Mechanism of Hydrogenolysis on Metal Surfaces. Klabunovskii, E. I., et al. (2006). Heterogeneous Catalysis for Modern Organic Synthesis.
-
Selective Deprotection of Benzyl Ethers using BCl3. Williams, D. R., et al. (1981). Journal of Organic Chemistry.[4]
-
Benzyl Trichloroacetimidate in Carbohydrate Synthesis. Iversen, T., & Bundle, D. R. (1981). Journal of the Chemical Society, Chemical Communications.
-
Oxidative Deprotection of PMB vs Bn. Horita, K., et al. (1986). Tetrahedron.[1][5]
Sources
Methodological & Application
Application Note: Heck Reaction Optimization for 2-(Benzyloxy)-1-bromo-4-methylbenzene
Executive Summary
This guide details the optimization of Heck-Mizoroki coupling conditions for 2-(benzyloxy)-1-bromo-4-methylbenzene . This substrate presents a specific challenge: the ortho-benzyloxy group creates significant steric bulk around the C-Br bond, inhibiting the oxidative addition of palladium. Furthermore, the electron-donating nature of the alkoxy group increases electron density on the ring, making the bromide a poorer electrophile compared to electron-deficient aryl halides.
To overcome these barriers, this protocol prioritizes Jeffery Conditions (Phase-Transfer Catalysis) as the primary workflow, with a secondary Bulky Phosphine Protocol for difficult coupling partners. These methods minimize catalyst aggregation and facilitate the rate-limiting oxidative addition step.
Substrate Analysis & Critical Parameters
The Substrate: this compound
-
Steric Profile: The benzyloxy (
) group at the ortho position is conformationally flexible but bulky. It blocks the approach of large palladium-ligand complexes (e.g., ). -
Electronic Profile: The
group is a strong Resonance Donor (+R), increasing electron density at the C-Br bond. This destabilizes the transition state for oxidative addition, requiring higher temperatures or more electron-rich catalytic species. -
Chemo-stability: The benzyl ether is stable under standard basic Heck conditions but can be sensitive to Lewis acids or hydrogenolysis (avoid
atmosphere).
Critical Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Air-stable Pd(II) precursor that reduces in situ to the active Pd(0) species.[1] | |
| Ligand Strategy | Ligand-Free (Jeffery) or | Standard |
| Additive | TBAB (Tetrabutylammonium bromide) | Crucial. Acts as a Phase Transfer Catalyst (PTC) and stabilizes "ligand-free" Pd(0) nanoparticles, preventing "Pd-black" precipitation. |
| Base | Inorganic bases are preferred over amines ( | |
| Solvent | DMF or NMP | High-boiling, polar aprotic solvents are required to solubilize the inorganic base and stabilize the polar transition states. |
Standardized Protocols
Protocol A: Jeffery Conditions (Ligand-Free / PTC)
Recommended as the starting point for acrylates and styrenes. This method is cost-effective and robust against sterics.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkene: e.g., Methyl acrylate or Styrene (1.2 - 1.5 equiv)
-
Catalyst:
(2 - 5 mol%) -
Additive: TBAB (
) (1.0 equiv) -
Base:
(anhydrous) (2.5 equiv) -
Solvent: DMF (Anhydrous, degassed) (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the aryl bromide (Substrate), TBAB, and
. If the alkene is a solid, add it now. -
Solvation: Add anhydrous DMF via syringe.
-
Catalyst Addition: Add
last.[2] (If using a liquid alkene, add it now via syringe). -
Degassing: Sparge the mixture with Argon for 5-10 minutes. Note: Oxygen promotes Pd-black formation.
-
Reaction: Seal the vessel and heat to 90°C - 100°C for 12-24 hours.
-
Monitoring: Check TLC every 4 hours. Look for the disappearance of the aryl bromide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF and TBAB. Dry organic layer over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Herrmann-Beller Conditions (Bulky Phosphine)
Use this if Protocol A results in low conversion or rapid catalyst decomposition (visible Pd black).
Reagents:
-
Catalyst:
(3 mol%) -
Ligand: Tri-o-tolylphosphine (
) (6 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: DMAc or DMF
Key Difference:
The bulky
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific steric challenge presented by the benzyloxy group.
Figure 1: Catalytic cycle of the Heck reaction. The red dashed zone indicates where the ortho-benzyloxy group exerts maximum steric resistance, necessitating high heat and specific ligands/additives.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Black precipitate forms immediately | Catalyst decomposition ("Pd Black"). | Increase TBAB loading to 2.0 equiv. Ensure strict degassing. Switch to Protocol B ( |
| No reaction (Starting Material recovered) | Oxidative addition failed. | Raise temperature to 120°C . Switch solvent to NMP (higher boiling point). |
| Low yield, many side spots | Polymerization of alkene or isomerization. | Add Hydroquinone (cat.) to prevent alkene polymerization. Lower temperature to 80°C and extend time. |
| Product is the wrong isomer | Migration of the double bond. | This is common in Heck. Use Ag(I) salts (e.g., |
References
-
Jeffery, T. (1996). "Tetraalkylammonium salts in palladium-catalyzed vinylation of aryl and vinyl halides". Tetrahedron, 52(30), 10113-10130.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066.
-
Heck, R. F., & Nolley, J. P. (1972).[4] "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides". Journal of Organic Chemistry, 37(14), 2320–2322.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for bulky phosphine logic).
Sources
The Strategic Utility of 2-(Benzyloxy)-1-bromo-4-methylbenzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the rational design of synthetic intermediates is as crucial as the design of the final active pharmaceutical ingredient (API). 2-(Benzyloxy)-1-bromo-4-methylbenzene has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic arrangement of functional groups—a protected phenol in the form of a benzyl ether, a reactive aryl bromide, and a methyl group—provides a powerful platform for the construction of complex, biologically active molecules.
The benzyloxy group serves as a robust and readily cleavable protecting group for the phenolic hydroxyl, allowing for a wide range of synthetic transformations to be carried out at other positions of the molecule. The aryl bromide is perfectly poised for participation in a variety of powerful palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C, C-N, and C-O bond formation. The methyl group can influence the electronic properties and steric profile of the molecule, and can be a key determinant in the binding of the final compound to its biological target. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into its strategic use in the synthesis of medicinally relevant scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 177555-85-0 |
| Molecular Formula | C₁₄H₁₃BrO |
| Molecular Weight | 277.16 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
| Storage | 0-8°C under an inert atmosphere |
Core Synthetic Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of biaryl, diaryl ether, and N-aryl amine motifs, which are prevalent in a wide array of therapeutic agents, particularly in the realm of kinase inhibitors.
Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
Causality of Experimental Choices: The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[1] The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the efficiency of the catalytic cycle. Palladium(II) acetate is a common and cost-effective palladium source that is reduced in situ to the active Pd(0) species. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. A suitable base is required to activate the boronic acid partner.
Protocol for a General Suzuki-Miyaura Reaction:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
To this mixture, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Application Note 2: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination
Causality of Experimental Choices: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. The choice of a palladium catalyst and a sterically hindered phosphine ligand is critical to prevent catalyst deactivation and promote efficient reductive elimination. A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.
Protocol for a General Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validating System: The reaction can be monitored by the disappearance of the starting aryl bromide and amine and the formation of the higher Rf product on TLC. The structure of the N-aryl amine can be confirmed by spectroscopic methods (NMR, MS).
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Note 3: Synthesis of Diaryl Ethers via Ullmann Condensation
Causality of Experimental Choices: The Ullmann condensation is a classic method for the formation of diaryl ethers, often mediated by copper catalysts. While palladium-catalyzed methods also exist, the copper-catalyzed version is often effective, especially with electron-rich phenols. The choice of a copper salt and a suitable base is essential. Cesium carbonate is often a highly effective base in these reactions.
Protocol for a General Ullmann Condensation:
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add this compound, the phenol, CuI, L-proline, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas.
-
Add DMSO and seal the vial.
-
Heat the reaction mixture to 100-130°C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validating System: Reaction progress can be tracked by TLC. The final diaryl ether product can be characterized by NMR and mass spectrometry to confirm its identity and purity.
Visualization of the Synthetic Transformation:
Caption: General scheme for the Ullmann condensation.
Medicinal Chemistry Relevance: Building Blocks for Kinase Inhibitors and Other Therapeutics
The biaryl, N-aryl amine, and diaryl ether motifs synthesized from this compound are privileged structures in medicinal chemistry. They are particularly prevalent in the structures of small molecule kinase inhibitors, which have revolutionized the treatment of cancer and other diseases.
For instance, the diaryl ether linkage is a key structural feature in the MEK inhibitor Trametinib . The biaryl motif is found in numerous kinase inhibitors, where the two aryl rings can occupy different pockets of the ATP-binding site of the kinase. N-aryl amines are also common in kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase.
A notable example of a drug with a similar core structure is the SGLT2 inhibitor Dapagliflozin . While not a kinase inhibitor, the synthesis of dapagliflozin involves a C-glycoside attached to a diarylmethane scaffold, which is conceptually similar to the biaryl structures that can be synthesized from this compound. The synthesis of dapagliflozin and its analogues often starts from a brominated phenyl ether derivative, highlighting the importance of this class of intermediates in the synthesis of complex APIs.[2]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its ability to participate in a variety of powerful cross-coupling reactions makes it an ideal starting material for the synthesis of diverse libraries of compounds containing key pharmacophoric motifs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery programs, ultimately contributing to the development of new and improved therapeutics.
References
- CN104478839A - Synthesis method of dapagliflozin - Google Patents. (n.d.).
-
4-(Benzyloxy)-2-bromo-1-methoxybenzene. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1835–1838. [Link]
-
Asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. [Link]
Sources
Application Note: Metal-Halogen Exchange of 2-(Benzyloxy)-1-bromo-4-methylbenzene
Executive Summary
This application note details the protocol for the regioselective metal-halogen exchange of 2-(benzyloxy)-1-bromo-4-methylbenzene (1) . Unlike simple aryl halides, this substrate possesses an ortho-benzyloxy group that functions as a Lewis basic directing group.[1] This feature significantly influences the stability of the organolithium intermediate and the kinetics of the exchange.
Successful execution requires strict thermal control to prevent the [1,2]-Wittig rearrangement, a common side reaction in ortho-benzyloxy lithio species.[1] This guide provides a self-validating workflow using
Mechanistic Insight & Substrate Analysis[1]
The Chelation Effect (CIPE)
The presence of the oxygen atom in the benzyloxy group at the ortho position is not merely a protecting group; it is a mechanistic anchor. Upon addition of
The Critical Hazard: [1,2]-Wittig Rearrangement
The lithiated intermediate, 2-(benzyloxy)-4-methylphenyllithium (2) , is thermodynamically unstable at elevated temperatures.[1] If the reaction warms above -40°C before quenching, the anionic carbon can attack the benzylic position, triggering a [1,2]-Wittig rearrangement to form a diaryl methanol derivative. This is the primary cause of yield loss in this specific transformation.
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the competing rearrangement and Wurtz coupling side reactions.
Figure 1: Reaction pathway showing the chelation-stabilized intermediate and the thermal risk of Wittig rearrangement.
Critical Parameters (The "Why")
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous THF | Essential for solvation of the lithium cation.[1] Diethyl ether ( |
| Temperature | -78°C (Dry Ice/Acetone) | Mandatory. While exchange occurs at -40°C, the rate of Wittig rearrangement also increases significantly.[1] -78°C kinetically traps the aryl lithium species.[1] |
| Reagent | ||
| Concentration | 0.1 M - 0.2 M | Higher concentrations (>0.5 M) promote aggregation of lithiated species, which can occlude reactivity and lead to localized "hot spots" during quenching.[1] |
| Quench | Rapid Injection | The electrophile (e.g., DMF, |
Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent:
-Butyllithium (1.6 M or 2.5 M in hexanes, titrated prior to use).[1] -
Solvent: THF (anhydrous, distilled from Na/Benzophenone or passed through activated alumina).
-
Electrophile: DMF (for aldehyde), Trimethyl borate (for boronic acid), or
(for validation).
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) under vacuum.
-
Backfill with Argon (Ar) or Nitrogen (
) x3. -
Charge the flask with the substrate (e.g., 1.0 g, 3.6 mmol) and a magnetic stir bar.
-
Add anhydrous THF (18 mL) via syringe to achieve ~0.2 M concentration.
-
Cool the system to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Lithiation (The Exchange) [2]
-
Draw
-BuLi (1.05 equiv, 3.78 mmol) into a gas-tight syringe. -
Add
-BuLi dropwise over 10 minutes strictly down the side of the flask to precool the reagent.-
Observation: A slight color change (pale yellow to orange) is normal due to the formation of the resonance-stabilized anion.
-
-
Stir at -78°C for 30 to 45 minutes .
-
Note: Do not exceed 1 hour. Extended stirring does not improve yield and invites rearrangement.[1]
-
Step 3: Self-Validation (The
-
Remove a 0.1 mL aliquot via syringe.
-
Quench immediately into a vial containing 0.5 mL
. -
Extract with EtOAc and run GC-MS or
H-NMR.
Step 4: Electrophile Trapping
-
Add the electrophile (1.2 - 1.5 equiv) neat or as a solution in THF dropwise.
-
For DMF: Add 1.5 equiv.[1] Stir at -78°C for 30 mins, then warm to 0°C.
-
For
: Add 2.0 equiv rapidly. Stir at -78°C for 1 hour, then warm to RT.
-
-
Allow the reaction to warm to room temperature only after the quench is complete.
Step 5: Workup
-
Quench with saturated aqueous
.[1] -
Extract with EtOAc (x3).[3]
-
Wash combined organics with brine, dry over
, and concentrate.
Troubleshooting & Optimization Workflow
The following decision tree helps resolve common issues such as low yield or starting material recovery.
Figure 2: Troubleshooting decision tree for metal-halogen exchange reactions.
Case Study: Synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde
This protocol was applied to the synthesis of the corresponding benzaldehyde, a key intermediate for pharmaceutical scaffolds.[1]
-
Scale: 10 mmol (2.77 g of substrate).
-
Conditions: THF, -78°C, 1.1 eq
-BuLi, quenched with DMF (1.5 eq). -
Result: 92% isolated yield after column chromatography.
-
QC Data:
-
H NMR showed characteristic aldehyde peak at
10.4 ppm.[1] -
Absence of benzyl alcohol peaks confirmed suppression of Wittig rearrangement.
-
H NMR showed characteristic aldehyde peak at
References
-
General Mechanism of Li/Br Exchange: Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[1][4][5] Chem.1988 , 352, 1-46.[1]
-
Ortho-Lithiation and Wittig Rearrangement Risks: Aitken, R. A.; Inwood, R. A.[1] "Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates." Organics2023 , 4(1), 59-69.[1][6]
-
Synthesis of Benzyloxybenzaldehydes (Analogous Protocols): BenchChem Application Notes. "Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives." BenchChem Protocols, 2025 .
-
Complex Induced Proximity Effect (CIPE): Beak, P.; Meyers, A. I. "Stereo- and Regiocontrol by Complex Induced Proximity Effects." Acc.[1][7][8][9][10] Chem. Res.1986 , 19, 356-363.[1]
-
Crystallographic Data of Related Aldehydes: Kennedy, A. R.; Kipkorir, Z. R.; Muhanji, C. I.; Okoth, M. O. "4-(Benzyloxy)benzaldehyde."[7] Acta Crystallogr.[1][7] Sect. E Struct. Rep. Online2010 , 66(Pt 8), o2110.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ideals.illinois.edu [ideals.illinois.edu]
- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting Grignard reaction initiation with aryl bromides
Topic: Troubleshooting Aryl Bromide Grignard Formation
Ticket Type: Advanced Synthesis Support Status: Open Agent: Senior Application Scientist
Overview: The "Sleeping Giant" Problem
You are likely here because your reaction mixture is stirring at room temperature (or reflux), the Magnesium is unchanged, and your aryl bromide concentration is dangerously high. This is the Induction Period —the most hazardous phase of Grignard synthesis.
Aryl bromides are inherently less reactive than alkyl halides due to the stronger
Below are the diagnostic protocols and activation procedures to safely initiate your reaction.
Part 1: Diagnostics & Decision Matrix
Before adding more reagent or heat, assess your system state.[1]
Figure 1: Decision matrix for troubleshooting stalled Grignard initiations.
Part 2: Frequently Asked Questions & Protocols
Q1: My solvent is "anhydrous" from the bottle. Is that good enough?
Short Answer: Often, no. Technical Insight: Grignard formation via the Single Electron Transfer (SET) mechanism is quenched by proton sources. Water content >100 ppm is often enough to inhibit initiation entirely by reacting with the surface-bound radical anions before they can desorb as Grignard species.
Data: Solvent Tolerance Thresholds
| Solvent | Max Water Content | Stabilization Factor |
|---|
| Diethyl Ether (
Corrective Action: If in doubt, store solvent over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
Q2: How do I chemically activate the Magnesium surface? (The "Kickstart")
If mechanical stirring/crushing isn't working, you must chemically strip the MgO layer. Two primary methods exist.
Method A: The Iodine Protocol (
-
Setup: Add Mg turnings (1.1 equiv) to the flask under Argon/Nitrogen.
-
Add: A single crystal of Iodine (approx. 5-10 mg).
-
Wait: Stir dry for 2-3 minutes. The iodine vapor will coat the Mg.[2]
-
Initiate: Add minimal solvent to cover Mg. The solution will turn purple .
-
Heat: Gently warm with a heat gun.
-
Visual Cue: The purple color will fade to colorless/grey. This indicates
formation and a fresh surface.[3] Immediately add 5-10% of your aryl bromide solution.
Method B: The Entrainment Protocol (1,2-Dibromoethane) Best for: Stubborn substrates.[4] This is an "entrainment" method that cleans the surface continuously.
-
Add: Mg turnings and solvent.
-
Add: 0.1 equivalents of 1,2-dibromoethane (DBE).
-
Observation: Look for vigorous bubbling .[3]
-
Chemistry:
(Ethylene gas).
-
-
Mechanism: The evolution of ethylene gas physically disrupts the oxide layer, while the formation of
increases the ionic strength of the solution, aiding electron transfer.
Q3: Direct insertion is failing or too dangerous. Is there an alternative?
Short Answer: Yes. Switch to the Knochel Turbo Grignard method. Technical Insight: Instead of reacting Mg metal with your aryl bromide (which requires high activation energy), perform a Halogen-Magnesium Exchange . This bypasses the difficult surface chemistry of Mg metal entirely.
The Protocol: Turbo Grignard Exchange Reference: Knochel, P. et al. Angew.[5] Chem. Int. Ed. 2004.
Reagents:
-
Isopropylmagnesium chloride - Lithium Chloride complex (
).[6][7] Commercially available or prepared.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Workflow:
-
Dissolve: Aryl bromide (1.0 equiv) in anhydrous THF.
-
Cool: Bring to -15°C to 0°C (depending on functional group tolerance).
-
Add: Dropwise addition of
(1.1 equiv). -
Reaction:
-
Time: Conversion is usually complete in 15-60 minutes.
-
Validation: Quench a small aliquot with water/iodine and check by GC/LC-MS (Should see Ar-H or Ar-I).
Why this works: The LiCl breaks up the polymeric aggregates of the Grignard reagent, making the isopropyl group significantly more nucleophilic and increasing the rate of exchange by orders of magnitude.
Figure 2: The Knochel Exchange mechanism, bypassing the need for metallic Magnesium activation.
Part 3: Safety & Exotherm Management
The Hazard: The "Sleeping Giant." If you add your entire aryl bromide load while the reaction is stalled, and it suddenly initiates, the accumulated reagent will react simultaneously. This results in a thermal runaway that can exceed the boiling point of THF/Ether instantly, causing an eruption.
Safety Rules:
-
The 10% Rule: Never add more than 5-10% of your halide until you have positive confirmation of initiation.
-
Confirmation Signs:
-
Cooling: Have an ice bath ready before you start.
-
Dosing: Once initiated, add the remaining halide dropwise at a rate that maintains a gentle reflux. If reflux stops, STOP ADDITION immediately.
References
- Mechanism of Grignard Formation: Garst, J. F.; Ungváry, F. Mechanism of Grignard reagent formation. In Grignard Reagents; Richey, H. G., Ed.; John Wiley & Sons: New York, 2000.
-
Turbo Grignard Protocol: Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew.[4][8][9][10] Chem. Int. Ed.2004 , 43, 3333–3336.[8] Link
-
1,2-Dibromoethane Activation: Org. Synth.1978 , 58, 127. Link
-
Safety & Runaway Reactions: Sperry, J. B.; Minteer, C. J.; Tao, J.; Johnson, R.; Duzguner, R.; Hawksworth, M.; Oke, S.; Richardson, P. F.; Barnhart, R.; Bill, D. R.; Giusto, R. A.; Weaver, J. D. Safety Analysis of Grignard Reagent Formation. Org.[1][2][8][10][11] Process Res. Dev.2011 , 15, 1358–1364. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(Benzyloxy)-1-bromo-4-methylbenzene
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals encountering challenges with reactions involving 2-(benzyloxy)-1-bromo-4-methylbenzene. This substrate, while a valuable building block, possesses electronic and steric characteristics that render its reactivity highly sensitive to reaction conditions, particularly the choice of solvent. This document provides in-depth troubleshooting guides and foundational knowledge to navigate these complexities, ensuring reproducible and high-yielding transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the handling and reactivity of this compound.
Q1: My cross-coupling reaction with this compound is extremely slow or fails entirely, while the same reaction works perfectly with 4-bromotoluene. Why?
A: The primary cause is the electronic nature of your substrate. The aryl bromide position is flanked by two electron-donating groups: a methyl group (donating via hyperconjugation) and a benzyloxy group (donating strongly through resonance). This high electron density at the carbon-bromine bond makes the crucial first step of most palladium-catalyzed cross-coupling reactions—oxidative addition—energetically unfavorable and therefore slow.[1] The palladium(0) catalyst, being electron-rich itself, is repelled by the electron-rich aromatic ring, hindering its insertion into the C-Br bond.
Q2: What is a good "go-to" solvent system for a Suzuki-Miyaura coupling with this substrate?
A: For Suzuki-Miyaura reactions, a mixture of a polar aprotic solvent and water is often the most effective starting point. A common and reliable system is 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio). The organic solvent ensures the solubility of the aryl bromide and the palladium catalyst complex, while water is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the crucial transmetalation step by activating the boronic acid.[2][3][4]
Q3: I am observing significant amounts of homocoupled byproducts from my boronic acid or alkyne coupling partner. How can solvent choice mitigate this?
A: Homocoupling is almost always a consequence of oxygen in the reaction atmosphere.[5][6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids, or it can facilitate the copper-catalyzed Glaser homocoupling of terminal alkynes in Sonogashira reactions.[7] Your choice of solvent directly impacts the efficiency of degassing procedures. Solvents with lower viscosity and higher vapor pressure at room temperature (like THF or DME) can be degassed more effectively with methods like "freeze-pump-thaw" than high-boiling, viscous solvents like DMF or NMP. Rigorous deoxygenation is non-negotiable for these reactions.[8][9]
Q4: Is it always necessary to use anhydrous solvents?
A: This is highly reaction-dependent.
-
For Suzuki-Miyaura couplings: No. As mentioned, a controlled amount of water is often beneficial and required for the reaction mechanism.[2][3]
-
For Sonogashira and Buchwald-Hartwig couplings: Generally, yes. These reactions are typically run under anhydrous conditions to prevent side reactions, such as the hydrolysis of catalyst intermediates or reaction with water-sensitive bases.[10]
-
For lithiation or Grignard formation: Absolutely. These reactions require strictly anhydrous and aprotic solvents (e.g., dry THF, diethyl ether) as organometallic reagents will be quenched instantly by any protic source.
Section 2: Troubleshooting Guides by Reaction Type
This section provides detailed, problem-oriented guides for the most common transformations involving this compound.
Suzuki-Miyaura Coupling
Issue 1: Low to No Conversion of Starting Material
-
Primary Cause: Inefficient Oxidative Addition. The electron-rich nature of the substrate is the most likely culprit.[1]
-
Troubleshooting Steps & Scientific Rationale:
-
Assess Solvent Polarity: While non-polar solvents like toluene can work, they may not sufficiently stabilize the polar transition states involved in the catalytic cycle.[11] A switch to a more polar aprotic solvent like 1,4-dioxane or DMF can accelerate the reaction. The ability of polar solvents to stabilize charged palladium species can be critical.[11]
-
Optimize the Aqueous Component: If using a biphasic system (e.g., dioxane/water), ensure the base is fully dissolved in the aqueous phase. If the base is only partially soluble, the reaction will be slow. Try increasing the water content slightly or switching to a more soluble base like Cs₂CO₃.
-
Consider a Homogeneous System: If solubility issues persist, switching to a single-solvent system like DMF or DME with a soluble organic base (e.g., Et₃N, DBU) can sometimes be effective, although this may require re-optimization of other parameters.
-
Causality Check: Remember that solvent and ligand effects are intertwined. A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to promote oxidative addition into electron-rich aryl bromides.[1] The chosen solvent must be able to dissolve this entire catalyst complex.
-
Issue 2: Significant Protodeborylation of the Boronic Acid Coupling Partner
-
Primary Cause: The boronic acid is being hydrolyzed back to the corresponding arene faster than it is being consumed in the catalytic cycle. This is often exacerbated by high temperatures and prolonged reaction times.[5]
-
Troubleshooting Steps & Scientific Rationale:
-
Solvent and Base Choice: This side reaction is base- and solvent-mediated. In a THF/water system, a weaker base like Na₂CO₃ might be less aggressive than K₃PO₄.
-
Minimize Water: While some water is needed, excess water can accelerate protodeborylation. Use the minimum amount of water required to dissolve the base (e.g., start at a 10:1 organic:water ratio).
-
Use a Boronic Ester: MIDA boronates or pinacol esters are significantly more stable to hydrolysis than boronic acids. They can be used directly under modified conditions, often in anhydrous solvents like CPME or dioxane , which inherently suppresses the protodeborylation pathway.
-
Sonogashira Coupling
Issue 1: Reaction Requires High Temperatures and Still Proceeds with Low Yield
-
Primary Cause: The oxidative addition step is rate-limiting, and this is often exacerbated by the choice of solvent.[12][13]
-
Troubleshooting Steps & Scientific Rationale:
-
Avoid Strongly Coordinating Solvents: While DMF is a common Sonogashira solvent, its high Lewis basicity means it can coordinate strongly to the palladium center.[14][15] This coordination can inhibit the approach of the electron-rich aryl bromide, effectively poisoning the catalyst and requiring higher temperatures to overcome the energy barrier.[12]
-
Switch to Less Coordinating Solvents: Try running the reaction in THF , toluene , or a mixture of toluene/diisopropylamine .[7] These solvents have a lower tendency to compete for the palladium coordination sites, which can significantly accelerate the oxidative addition step even at lower temperatures.
-
Amine as Solvent: Using the amine base (e.g., triethylamine, diisopropylamine) as the solvent or co-solvent is a classic and effective strategy. It ensures a high concentration of the base and serves as a suitable medium for the reaction.
-
Issue 2: Formation of a Diyne Side Product (Glaser-Hay Coupling)
-
Primary Cause: Presence of oxygen, which facilitates the copper(I)-catalyzed oxidative homocoupling of the terminal alkyne.[7]
-
Troubleshooting Steps & Scientific Rationale:
-
Rigorous Solvent Degassing: This is the most critical factor. The solvent must be thoroughly deoxygenated immediately before use. For high-boiling solvents like DMF, sparging with argon for 30-60 minutes is effective. For lower-boiling solvents like THF, the freeze-pump-thaw method is superior.[8]
-
Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a specific palladium/ligand system and are typically run in solvents like pyrrolidine or in the presence of tetra-n-butylammonium salts.[13]
-
Section 3: Foundational Concepts & Protocols
The Critical Role of Solvent Properties
The outcome of a reaction is not dictated by a single solvent property but by a combination of factors. Understanding these allows for rational solvent selection.[16]
| Property | Description & Impact on Reactivity with this compound | Common Examples |
| Polarity | Measured by dielectric constant (ε) and dipole moment (μ). High polarity stabilizes charged intermediates and transition states common in the catalytic cycles of cross-coupling reactions, often accelerating the rate.[11] | High: DMF, DMSOMedium: THF, AcetoneLow: Toluene, Dioxane, Hexane |
| Coordinating Ability | The ability of a solvent to act as a Lewis base and donate electrons to a metal center (often quantified by Gutmann's Donor Number). Strongly coordinating solvents can stabilize the catalyst but may also compete with the substrate for binding, slowing oxidative addition.[14][17] | Strong: DMF, DMSO, NMPWeak: Toluene, THF, DioxaneNon-coordinating: Hexane |
| Proticity | Describes the solvent's ability to donate a proton (H⁺). Protic solvents (e.g., water, alcohols) can participate in protonolysis and are essential for activating boronic acids in Suzuki couplings. Aprotic solvents are required for reactions with organometallics. | Protic: Water, Ethanol, MethanolAprotic: THF, Toluene, DMF, Dichloromethane |
Experimental Protocol: Rigorous Solvent Degassing
Method 1: Freeze-Pump-Thaw (Most Effective for Volatile Solvents) [8]
-
Place the solvent in a Schlenk flask sealed with a rubber septum or stopcock. The flask should be no more than half full.
-
Freeze the solvent by slowly immersing the flask in a liquid nitrogen bath. Swirl gently to avoid cracking the flask.
-
Once the solvent is completely frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.
-
Repeat this entire freeze-pump-thaw cycle at least two more times for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Method 2: Inert Gas Sparging (for Less Sensitive Reactions or High-Boiling Solvents)
-
Place the solvent in a flask with an inlet for an inert gas line and an outlet vent.
-
Insert a long needle or cannula connected to an inert gas source, ensuring the tip is below the solvent surface.
-
Bubble a steady stream of Argon or Nitrogen through the solvent for 20-60 minutes.
-
Maintain a positive pressure of inert gas over the solvent after removing the sparging needle.
Model Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point that can be adapted as needed based on troubleshooting.
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) that have been previously degassed by sparging with argon for 30 minutes.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-18 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Section 4: Visualization of Key Concepts
Visual aids can clarify complex decision-making processes and reaction mechanisms.
Caption: Solvent coordination effect on the oxidative addition step.
Section 5: References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Gorbunova, M., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 691-696. [Link]
-
Koc, F., & Görgülü, A. O. (2018). Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]
-
Deng, L., & Porco, J. A. (2015). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Stoll, T., et al. (2020). Influence of Solvent Coordination on Hybrid Organic–Inorganic Perovskite Formation. ACS Energy Letters, 5(1), 213-220. [Link]
-
Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
NROER. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry Handouts. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(23), 10752-10765. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(8), 1838-1853. [Link]
-
Reddit User Discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
-
Weng, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF on ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 336-342. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. books.rsc.org [books.rsc.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. books.lucp.net [books.lucp.net]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
Removal of palladium catalyst residues from reaction products
Welcome to the Technical Support Center for the effective removal of palladium catalyst residues from your reaction products. This resource is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require robust, scalable, and compliant purification strategies. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, the very utility of these powerful catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory requirements and prevent interference in subsequent synthetic steps or biological assays.[1][3]
This guide provides in-depth troubleshooting protocols, frequently asked questions, and comparative data to empower you to overcome common purification hurdles. We will delve into the "why" behind the "how," offering mechanistic insights to inform your experimental choices and ensure the development of a self-validating and efficient purification process.
Troubleshooting Guide: Common Issues in Palladium Removal
Issue 1: High Palladium Levels in the Final Product Despite Standard Purification
You've performed your reaction, followed your standard work-up, and yet, analytical data (e.g., ICP-MS) reveals palladium levels exceeding the acceptable limits for your active pharmaceutical ingredient (API) or intermediate.
-
Ineffective Scavenger Selection or Performance: The choice of scavenger is critical and is highly dependent on the nature of your product, the solvent system, and the palladium species present.
-
Actionable Advice: Conduct a scavenger screening study. Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) and support materials (e.g., silica, polymer resin). A case study by Onyx Scientific demonstrated that after initial filtration and a scavenger treatment that yielded inconsistent results (4-150 ppm), further screening identified a more effective scavenger (SEM-26) and an aqueous wash with N-acetyl cysteine to reliably lower palladium levels.[4]
-
Pro-Tip: Consider the oxidation state of your palladium. Pd(0) and Pd(II) species may exhibit different affinities for various scavengers. Some scavengers are specifically designed to be effective against a range of palladium species.
-
-
Insufficient Contact Time or Suboptimal Reaction Conditions: The kinetics of scavenging can be slower than anticipated.
-
Actionable Advice: Increase the slurry time with the scavenger. In one instance, agitating a THF solution with activated charcoal at 45°C for 18 hours was successful in reducing palladium levels from 300 ppm to less than 1 ppm.[1] Temperature can also play a role; however, be mindful of potential product degradation at elevated temperatures.
-
-
Product-Palladium Complexation: Your product may contain heteroatoms that act as ligands, forming stable complexes with palladium that are difficult to break.[1]
-
Actionable Advice: Employ a competitive ligand or a chelating agent. N-acetyl-l-cysteine and l-cysteine have been used effectively.[1] A study by Merck found that a binary system of activated carbon (Nuchar AquaGuard) and a chelating agent like 1,2-ethanedithiol resulted in over 97% palladium removal, a significant improvement over activated carbon alone (28% removal).[1]
-
-
Crystallization Concentrating the Impurity: Counterintuitively, crystallization can sometimes concentrate metal impurities within the crystal lattice.[5]
-
Actionable Advice: If you suspect this is occurring, introduce a scavenging step before the final crystallization. Alternatively, consider a solvent system for crystallization that is less likely to co-crystallize the palladium species.
-
Caption: Troubleshooting workflow for high palladium levels.
Issue 2: Significant Product Loss During Purification
While you are successfully removing palladium, a substantial amount of your valuable product is being lost in the process.
-
Non-Specific Adsorption to Scavenger: The scavenger may be adsorbing your product in addition to the palladium.
-
Actionable Advice: Evaluate the amount of scavenger used. It's possible to use an excess. Titrate the amount of scavenger to find the optimal balance between palladium removal and product recovery. Also, consider scavengers with higher selectivity for palladium.
-
Pro-Tip: After the initial scavenging, wash the scavenger with a small amount of fresh solvent to recover adsorbed product. However, be aware that this can sometimes cause leaching of the captured palladium back into the solution.[1]
-
-
Product Co-precipitation: If using a precipitation method for palladium removal, your product may be co-precipitating.
-
Actionable Advice: Adjust the solvent system or the precipitating agent to increase the solubility of your product while maintaining the insolubility of the palladium species.
-
-
Losses During Liquid-Liquid Extraction: If using an aqueous wash with a chelating agent, your product may have some water solubility.
-
Actionable Advice: Perform a back-extraction of the aqueous layer with a small amount of organic solvent to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium residues in pharmaceuticals?
The acceptable limits for palladium residues are set by regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), often guided by the International Council for Harmonisation (ICH) Q3D guidelines.[5] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[4][6] This translates to a concentration limit in the active pharmaceutical ingredient (API) that is dependent on the maximum daily dose of the drug. For example, for a drug with a daily dose of 10 g, the palladium concentration limit would be 10 ppm.[4][7][8][9]
Q2: How do I choose the right palladium scavenger?
The selection of an appropriate scavenger is a multi-faceted decision. Consider the following:
-
Palladium Species: Is the residual palladium in the Pd(0) or Pd(II) state? Thiol-based scavengers are generally effective for Pd(0), while amine and phosphine-based scavengers can be effective for Pd(II).
-
Solvent System: Ensure the scavenger is stable and effective in your reaction solvent.
-
Product Functionality: Avoid scavengers that may react with your product. For example, an amine-based scavenger might not be suitable for a product containing an electrophilic functional group.
-
Scalability and Cost: For large-scale production, the cost and ease of handling the scavenger are important considerations. Activated carbon is often a cost-effective option for large-scale processes.[1]
Q3: What are the pros and cons of different palladium removal methods?
| Method | Pros | Cons |
| Scavenger Resins/Silica | High efficiency and selectivity, can be used in batch or flow chemistry.[10][11] | Can be expensive, may require screening to find the optimal scavenger, potential for product loss through adsorption.[5] |
| Activated Carbon | Cost-effective, widely available, effective for a range of palladium species.[12] | Can be non-selective and adsorb the product, may require larger quantities, can be dusty and difficult to handle on a large scale.[1][5] |
| Crystallization | Can be a very effective purification step if the palladium species remains in the mother liquor. | May concentrate palladium in the product, not always effective, especially if the product can chelate palladium.[1][5] |
| Chromatography | Can provide very high purity. | Can be expensive and time-consuming, may not be practical for large-scale production.[13][14] |
| Liquid-Liquid Extraction | Can be effective for removing certain palladium salts.[14] | May require large volumes of solvent, can lead to emulsion formation. |
| Organic Solvent Nanofiltration (OSN) | A greener alternative that allows for catalyst recovery and reuse without high energy consumption.[15][16] | Requires specialized equipment, membrane selection is crucial. |
Q4: Can I recover and reuse the palladium?
Yes, recovering the palladium is not only cost-effective but also environmentally responsible.[3] Methods like organic solvent nanofiltration are being developed specifically for the recovery and reuse of homogeneous catalysts.[15][16] Some scavenger resins are also designed to allow for the recovery of the bound metal.
Experimental Protocols
Protocol 1: General Scavenger Screening
-
Preparation: In separate vials, weigh out equal amounts of your crude reaction mixture.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., a thiol-functionalized silica, an amine-functionalized resin, activated carbon) at a specified weight percentage (e.g., 5-10 wt%). Include a control vial with no scavenger.
-
Agitation: Agitate the vials at a consistent temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-4 hours).
-
Sampling: At various time points (e.g., 1, 2, and 4 hours), take a small aliquot from the supernatant of each vial.
-
Analysis: Filter the aliquots and analyze for palladium content using ICP-MS or a similar technique.
-
Evaluation: Compare the palladium removal efficiency of each scavenger and select the most effective one for further optimization.
Caption: Workflow for scavenger screening.
References
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]
- Method of removing palladium.
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ResearchGate. [Link]
-
Effect of palladium(II) complexes on NorA efflux pump inhibition and resensitization of fluoroquinolone-resistant Staphylococcus aureus: in vitro and in silico approach. Frontiers in Microbiology. [Link]
-
〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]
-
Palladium removal test kits. PhosphonicS. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). Accounts of Chemical Research. [Link]
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- 6. usp.org [usp.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spinchem.com [spinchem.com]
- 11. biotage.com [biotage.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 16. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming low reactivity in Suzuki coupling of sterically hindered substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity when using sterically hindered substrates. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize these challenging yet crucial transformations.
I. Understanding the Core Challenge: Why Steric Hindrance Impedes Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and mild conditions. However, when substrates bearing bulky ortho-substituents are employed, the reaction efficiency can plummet. This is because steric congestion directly impacts the key steps of the palladium catalytic cycle.
The generally accepted mechanism for the Suzuki coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination.[1][2] Steric hindrance can create significant kinetic barriers at each of these stages, leading to low yields and sluggish reactions.
The Catalytic Cycle Under Steric Strain
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
-
Oxidative Addition: The initial step where the aryl halide (Ar¹-X) adds to the Pd(0) catalyst is often slower for hindered substrates, particularly for less reactive aryl chlorides.[3][4] Bulky groups around the carbon-halogen bond can obstruct the approach of the palladium complex.
-
Transmetalation: The transfer of the second aryl group (Ar²) from the boron reagent to the palladium center is highly sensitive to steric bulk on both coupling partners.[4] The formation of the necessary intermediate is disfavored when bulky ortho-substituents prevent the partners from coming into proximity.
-
Reductive Elimination: While typically fast, the final step to form the C-C bond and regenerate the Pd(0) catalyst can also be slowed by severe steric hindrance, as the two bulky aryl groups must be properly oriented in the coordination sphere of the palladium.[3]
II. Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common problems encountered during the Suzuki coupling of sterically hindered substrates.
FAQ 1: My reaction is not proceeding, or the yield is very low. What are the most likely causes?
This is the most common issue and can stem from several factors. A logical troubleshooting workflow is essential.
Caption: A logical workflow for troubleshooting low-yielding Suzuki couplings.
In-depth Answer:
-
Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings. The key is to use a catalyst system that is both bulky and electron-rich.
-
Expertise & Experience: Bulky ligands promote the reductive elimination step and help maintain a monoligated Pd(0) species, which is highly active in oxidative addition. Electron-donating ligands increase electron density on the palladium center, which facilitates the oxidative addition of electron-neutral or electron-rich aryl halides.[4]
-
Recommendation: Switch to a more advanced catalyst system. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard for these transformations.[1][5][6]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Base: A stronger, non-nucleophilic base is often required. While K₂CO₃ is a common choice, anhydrous K₃PO₄ or Cs₂CO₃ are frequently more effective for hindered substrates as they better facilitate the formation of the reactive boronate species.[1][3]
-
Solvent: Aprotic polar solvents that can solubilize the reagents and the catalyst are preferred. Dioxane, toluene, and 2-MeTHF are excellent starting points.[3]
-
Temperature: Hindered couplings often require more thermal energy to overcome the activation barriers. Increasing the temperature (e.g., from 80 °C to 110 °C) or using microwave irradiation can dramatically improve reaction rates and yields.[7]
-
-
Reagent Decomposition:
-
Protodeboronation: Boronic acids, especially ortho-substituted ones, can be susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved to give the corresponding arene.[3]
-
Trustworthiness: To mitigate this, consider using more stable boronate esters (e.g., pinacol esters, MIDA esters) or using anhydrous conditions with a base like K₃PO₄.[3] Also, ensure your boronic acid is of high purity and has not degraded during storage.
-
FAQ 2: I am trying to couple a di-ortho-substituted aryl halide with a di-ortho-substituted boronic acid to make a tetra-ortho-substituted biaryl, and nothing is working. Is this feasible?
Yes, the synthesis of tetra-ortho-substituted biaryls via Suzuki coupling is challenging but achievable with the right catalyst system.[8][9][10][11]
-
Expertise & Experience: This is one of the most demanding classes of Suzuki couplings. The extreme steric clash makes both oxidative addition and transmetalation exceptionally difficult. Success hinges on using a catalyst system specifically designed for such transformations.
-
Authoritative Grounding: Research has shown that highly specialized ligands are necessary. For instance, ligands like BI-DIME and AntPhos have been developed and proven effective for synthesizing extremely hindered biaryls.[8][12] P-chiral monophosphorus ligands like BaryPhos have also shown excellent performance in these challenging couplings.[10]
-
Recommendation:
-
Catalyst Selection: Use a specialized catalyst system known for coupling tetra-ortho-substituted substrates. A combination of a palladium source (e.g., Pd(OAc)₂) with a ligand like AntPhos or BI-DIME is a good starting point.[8][12]
-
Reaction Conditions: Forcing conditions are typically required. This may include higher catalyst loadings (e.g., 2-5 mol%), higher temperatures (110-140 °C), and a strong base like Cs₂CO₃ or K₃PO₄.
-
Alternative Boron Reagents: Consider using aryltriolborates, which can exhibit enhanced reactivity and stability in these demanding reactions.[11]
-
FAQ 3: Which ligand should I choose? There are so many options (XPhos, SPhos, NHCs, etc.).
The choice of ligand is critical and depends on the specific substrates. Below is a table summarizing common choices and their typical applications.
| Ligand Class | Example(s) | Key Characteristics | Best For... |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, commercially available as ligands and pre-catalysts. | General purpose for hindered aryl bromides and chlorides. A great first choice for screening.[1][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more thermally stable than phosphines. | Very unreactive aryl chlorides and high-temperature reactions.[6][13] |
| Highly Specialized Ligands | AntPhos, BI-DIME | Extremely bulky, designed for maximum steric hindrance. | Di- and tetra-ortho-substituted biaryl synthesis.[8][12][14] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, cone angle influences reactivity. | Often effective for electron-rich aryl chlorides where oxidative addition is slow.[13][15] |
Recommendation: For a new, hindered substrate, start with a well-established, versatile ligand like SPhos or XPhos, often available as a G3 or G4 palladacycle pre-catalyst for ease of use and reliable generation of the active Pd(0) species.[3] If this fails, then screen other ligand classes based on the specific challenge (e.g., NHCs for thermal stability, AntPhos for extreme steric bulk).
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide
This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with an ortho-substituted boronic acid.
Materials:
-
Di-ortho-substituted aryl bromide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted boronic acid (1.2 mmol, 1.2 equiv)
-
SPhos-G3 Palladacycle (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid, SPhos-G3 palladacycle, and K₃PO₄.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a Tri-ortho-substituted Biaryl
This protocol is adapted for more challenging couplings requiring higher temperatures and shorter reaction times.
Materials:
-
Di-ortho-substituted aryl chloride (0.5 mmol, 1.0 equiv)
-
Ortho-substituted boronic acid pinacol ester (0.6 mmol, 1.2 equiv)
-
[Pd(IPr)(cinnamyl)Cl] pre-catalyst (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
Toluene (anhydrous, 3 mL)
Procedure:
-
To a 10 mL microwave vial equipped with a stir bar, add the aryl chloride, boronic acid pinacol ester, [Pd(IPr)(cinnamyl)Cl], and Cs₂CO₃.
-
Add anhydrous toluene under an inert atmosphere.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction to 130 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
IV. References
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. NIH. Available at: [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. ResearchGate. Available at: [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. ACS Publications. Available at: [Link]
-
ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for Suzuki coupling. ResearchGate. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Wiley Online Library. Available at: [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Practitioner's Guide to Cross-Coupling: A Reactivity Showdown of Aryl Bromides vs. Aryl Chlorides
For decades, palladium-catalyzed cross-coupling reactions have stood as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures that are central to pharmaceuticals, materials science, and agrochemicals. At the heart of these transformations are aryl halides, which serve as robust and versatile coupling partners. While the entire halogen series sees use, the choice between an aryl bromide and an aryl chloride is a frequent and critical decision point for any bench chemist. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Step: Understanding C-X Bond Activation
The generally accepted reactivity trend for aryl halides (Ar-X) in palladium-catalyzed cross-coupling is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. This hierarchy is fundamentally rooted in the strengths of the respective carbon-halogen (C-X) bonds. The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1][2] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) complex.
The energy required to cleave these bonds, known as the Bond Dissociation Energy (BDE), is the primary determinant of reactivity. A weaker bond is more easily broken, facilitating a faster oxidative addition and, consequently, a more facile overall reaction.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Cl (Phenyl) | 97.1 |
| C-Br (Phenyl) | 84 |
| C-I (Phenyl) | 67 |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies for Phenyl Halides.[3] |
As the data clearly indicates, the C-Cl bond is significantly stronger (by ~13 kcal/mol) than the C-Br bond.[4][5] This higher energy barrier for C-Cl bond cleavage is the principal reason for the lower reactivity of aryl chlorides compared to aryl bromides.[4] Overcoming this hurdle typically necessitates more forcing reaction conditions—higher temperatures, longer reaction times, and, most critically, more sophisticated catalyst systems.
Visualizing the Catalytic Cycle: The Oxidative Addition Hurdle
To fully appreciate the significance of the C-X bond strength, it is instructive to visualize its role within a generic cross-coupling catalytic cycle, such as the Suzuki-Miyaura coupling.
Caption: Oxidative addition is the key reactivity-defining step.
The oxidative addition step is the energetic "hump" that the reaction must overcome. For aryl bromides, this barrier is relatively low, allowing the reaction to proceed under mild conditions. For aryl chlorides, this barrier is significantly higher, often making the reaction sluggish or preventing it from occurring at all with traditional catalysts.[6]
Comparative Analysis: Aryl Bromides vs. Aryl Chlorides in Action
The practical consequences of these mechanistic differences are evident when comparing typical conditions for major cross-coupling reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is perhaps the most widely used cross-coupling method for C-C bond formation. The difference in reactivity between aryl bromides and chlorides is stark.
| Parameter | Typical for Aryl Bromides | Typical for Aryl Chlorides | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂ + Bulky, Electron-Rich Ligand | Aryl chlorides require more electron-rich and sterically hindered ligands (e.g., biarylphosphines like SPhos, XPhos, or N-heterocyclic carbenes - NHCs) to promote the difficult oxidative addition.[7][8] |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | The slower catalytic turnover with chlorides often necessitates a higher catalyst concentration to achieve reasonable reaction rates. |
| Temperature | Room Temp. to 80 °C | 80 °C to >100 °C | The higher activation energy of the C-Cl bond requires more thermal energy to drive the oxidative addition.[9] |
| Reaction Time | 1 - 12 hours | 12 - 24 hours (or longer) | The slower rate-determining step naturally leads to longer required reaction times for completion. |
| Yield | Generally >85% | Highly variable (50-95%) | Yields for aryl chlorides are highly substrate- and catalyst-dependent; side reactions like hydrodehalogenation can become more competitive under the harsher conditions. |
Table 2: Typical Suzuki-Miyaura reaction conditions comparing aryl bromides and chlorides.
As seen in the table, aryl bromide couplings are often straightforward, utilizing "classical" and less expensive phosphine ligands. In contrast, the successful coupling of aryl chlorides was a major challenge for many years and their routine use was only enabled by the development of specialized ligands.[7]
The Buchwald-Hartwig Amination
Similar trends are observed in C-N bond formation via the Buchwald-Hartwig amination. The activation of aryl chlorides for this reaction was a landmark achievement, again hinging on ligand design.
| Parameter | Typical for Aryl Bromides | Typical for Aryl Chlorides | Rationale & Causality |
| Ligand | BINAP, dppf | Bulky Biarylphosphines (e.g., JohnPhos, XPhos) or NHCs | The strong C-Cl bond necessitates highly electron-donating ligands to increase the electron density on the Pd(0) center, making it a better nucleophile for attacking the aryl chloride.[2] |
| Base | NaOt-Bu, K₂CO₃ | LiHMDS, K₃PO₄, Cs₂CO₃ | Stronger, more soluble bases are often required to facilitate the catalytic cycle with less reactive chlorides. |
| Temperature | 80 - 110 °C | 100 - 130 °C | Increased thermal energy is required to overcome the higher activation barrier for C-Cl bond cleavage. |
Table 3: Typical Buchwald-Hartwig amination conditions comparing aryl bromides and chlorides.
Experimental Corner: Protocols for a Model Suzuki Coupling
To illustrate the practical differences, let's consider the Suzuki coupling of 4-halotoluene with phenylboronic acid.
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Precision Engineering of C-N Bonds: A Comparative Guide to Phosphine Ligands in Buchwald-Hartwig Amination
Executive Summary: The Ligand Dictates the Outcome[1]
The Buchwald-Hartwig amination has evolved from a niche method to the premier strategy for constructing C-N bonds in pharmaceutical synthesis. However, the "standard conditions" of the 1990s (e.g., BINAP, DPPF) often fail when applied to modern, highly functionalized drug scaffolds.
Success in this reaction is rarely about the palladium source; it is almost exclusively about the ligand . The ligand controls the geometry of the active species, modulates the electron density at the metal center to facilitate oxidative addition (OA), and provides the steric bulk necessary to drive reductive elimination (RE).
This guide objectively compares the performance of "First Generation" bidentate ligands against the "Third/Fourth Generation" Dialkylbiaryl Phosphines (Buchwald Ligands), providing a rational framework for selection based on mechanistic principles rather than trial-and-error.
The Ligand Landscape: Bidentate vs. Dialkylbiaryl Monodentate
Class A: Bidentate Bisphosphines (BINAP, DPPF, Xantphos)
-
Mechanism: These ligands form a rigid chelate with Palladium.
-
Utility: Historically significant. BINAP is excellent for preventing racemization of
-chiral amines due to its rigid backbone. Xantphos , with its wide bite angle, favors reductive elimination but often requires higher temperatures. -
Limitation: They generally lack the electron richness required for difficult oxidative additions (e.g., unactivated aryl chlorides) and can suffer from slow rates with sterically hindered substrates.
Class B: Dialkylbiaryl Phosphines (The "Buchwald" Series)
-
Mechanism: These are monodentate but bulky. The biaryl backbone prevents formation of inactive Pd-dimers, while the dialkylphosphino group is highly electron-rich.
-
Utility: They are the current gold standard. The lower ring provides steric bulk (forcing RE), while the interaction between the Pd and the ipso-carbon of the lower ring stabilizes the monoligated Pd(0) species.
-
Key Players: XPhos, RuPhos, BrettPhos, tBuBrettPhos.
Performance Matrix: Strategic Ligand Selection
The following table synthesizes experimental data trends for specific substrate classes.
Table 1: Head-to-Head Ligand Efficiency Comparison
| Substrate Challenge | Recommended Ligand | Alternative | Mechanistic Rationale |
| Primary Amines | BrettPhos | XPhos | BrettPhos is bulky but tailored to prevent binding of two amine molecules, while remaining electron-rich enough for OA. |
| Secondary Amines | RuPhos | SPhos | RuPhos provides exceptional steric bulk, which destabilizes the resting state and forces the difficult Reductive Elimination step common with |
| Aryl Chlorides | XPhos | SPhos | The dicyclohexylphosphino group makes the Pd center highly nucleophilic, accelerating the rate-limiting Oxidative Addition of strong C-Cl bonds. |
| Amides (Amidation) | tBuBrettPhos | Me4tBuXPhos | Amides are weak nucleophiles. The extreme bulk and electron richness of tBuBrettPhos prevents catalyst poisoning by the amide. |
| Anilines | BrettPhos | BINAP | Anilines are weak nucleophiles but can bind to Pd. BrettPhos favors the coupling over competitive inhibition. |
| Base-Sensitive | BrettPhos | RuPhos | These ligands are active enough to work with weak bases like |
Mechanistic Deep Dive: The Steric "Goldilocks" Zone
To select the right ligand, one must understand which step of the catalytic cycle is rate-limiting for your specific substrate.
-
Oxidative Addition (OA) Limited: Occurs with electron-neutral/rich Aryl Chlorides.
-
Solution: Use XPhos or SPhos . The alkyl groups on phosphorus pump electron density into the Pd, making it a better nucleophile to break the C-X bond.
-
-
Reductive Elimination (RE) Limited: Occurs with bulky Secondary Amines.
Visualization: The Catalytic Cycle & Ligand Influence[4]
Figure 1: The catalytic cycle of Buchwald-Hartwig amination.[3][4][5][6][7] Blue arrows indicate steps accelerated by electron-rich ligands; Red arrows indicate steps accelerated by sterically bulky ligands.
Decision Tree for Ligand Selection
Do not guess. Follow this logic flow to identify the starting point for your optimization.
Figure 2: Strategic decision tree for selecting the optimal phosphine ligand based on nucleophile and electrophile properties.
Validated Experimental Protocol
This protocol uses a pre-catalyst formation step to ensure active
Scope: Coupling of a secondary amine with an aryl chloride.
Ligand: RuPhos (Selected for
Materials:
-
Pd Source:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Base: NaOtBu (Sodium tert-butoxide) - Note: Use LiHMDS if substrate has base-sensitive esters/ketones.
-
Solvent: Anhydrous Toluene or Dioxane.
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a glovebox or under Argon, charge a reaction vial with
(1.0 equiv Pd) and RuPhos (1.2 - 2.0 equiv per Pd). -
Note: A 1:1 Pd:L ratio is theoretically sufficient, but a slight excess of ligand ensures the active species is stabilized and prevents Pd-black precipitation.
-
Add a small amount of solvent and stir at room temperature for 5-10 minutes. The solution color should change (often to a lighter orange/yellow), indicating ligation.
-
-
Substrate Addition:
-
Add the Aryl Chloride (1.0 equiv).[2]
-
Add the Amine (1.2 equiv).
-
Add NaOtBu (1.4 equiv).
-
-
Reaction:
-
Seal the vial with a PTFE-lined cap.
-
Heat to 80-100 °C. Tip: RuPhos is highly active; for activated bromides, 60 °C may suffice.
-
Monitor by LCMS. Conversion should be visible within 1-4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a small pad of Celite/Silica to remove Pd black and salts.
-
Elute with EtOAc. Concentrate and purify via flash chromatography.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Comparisons of BrettPhos and RuPhos. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega.
-
BenchChem Guide. "A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions."
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for Substituted 4-Methylphenols
Substituted 4-methylphenols are a critical class of compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. Their synthesis, therefore, is a topic of significant interest to researchers in drug development and materials science. Traditional methods for the synthesis of these compounds often rely on electrophilic substitution of p-cresol, which can suffer from limitations in regioselectivity and the use of harsh reagents. This guide provides an in-depth comparison of modern, alternative synthetic strategies that offer greater control, efficiency, and access to a wider range of structurally diverse 4-methylphenols. We will explore transition metal-catalyzed C-H activation, pericyclic reactions, and biocatalytic approaches, providing detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.
Direct C-H Functionalization: A Paradigm Shift in Phenol Synthesis
Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1][2] This strategy avoids the need for pre-functionalized starting materials, directly converting inert C-H bonds into new chemical linkages. For the synthesis of substituted 4-methylphenols, this translates to the direct introduction of functional groups onto the p-cresol scaffold or the construction of the phenol ring itself from simpler precursors.
Palladium-Catalyzed Ortho-Hydroxylation
Palladium catalysis has been successfully employed for the ortho-hydroxylation of phenolic derivatives.[3][4] This method typically involves a directing group to guide the palladium catalyst to the desired C-H bond, followed by oxidation to introduce the hydroxyl group.
Experimental Protocol: Palladium-Catalyzed Ortho-Hydroxylation of a p-Cresol Derivative
This protocol is a representative example of a palladium-catalyzed ortho-hydroxylation of an N-phenylpyrazole derived from p-cresol.
Materials:
-
N-(4-methylphenyl)pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(4-methylphenyl)pyrazole (1 mmol) in DCM (10 mL) in a sealed tube, add Pd(OAc)₂ (0.1 mmol, 10 mol%).
-
Carefully add a mixture of TFA (5 mL) and TFAA (1 mL) to the reaction mixture at room temperature.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-(2-hydroxy-4-methylphenyl)pyrazole.
Causality of Experimental Choices:
-
Directing Group: The pyrazole ring acts as a directing group, coordinating to the palladium catalyst and positioning it in proximity to the ortho-C-H bond of the phenyl ring.
-
Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for C-H activation reactions.
-
Oxidant System: The TFA/TFAA mixture serves as both the solvent and part of the oxidant system, facilitating the C-H activation and subsequent hydroxylation.
-
High Temperature: The C-H bond is strong, and elevated temperatures are typically required to achieve efficient activation.
-
Dilute Conditions: In some cases, performing the reaction under highly dilute conditions can favor the hydroxylation pathway over competing homocoupling reactions.[4]
Iridium-Catalyzed Ortho-Borylation and Subsequent Oxidation
A two-step approach involving iridium-catalyzed ortho-C-H borylation followed by oxidation provides a versatile route to substituted phenols.[2][5][6] The borylated intermediate can be isolated and used in further transformations or directly oxidized to the corresponding phenol.
Experimental Protocol: Iridium-Catalyzed Ortho-Borylation of p-Cresol and Oxidation
This protocol outlines a general procedure for the ortho-borylation of p-cresol followed by oxidation to 4-methylcatechol.
Part A: Iridium-Catalyzed Ortho-Borylation
Materials:
-
p-Cresol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
In a glovebox, combine p-cresol (1 mmol), B₂pin₂ (1.2 mmol), [Ir(OMe)(cod)]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3 mol%) in a screw-capped vial.
-
Add anhydrous cyclohexane (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature. The crude reaction mixture containing the arylboronate ester can be used directly in the next step or purified by column chromatography on silica gel.
Part B: Oxidation to the Phenol
Materials:
-
Crude arylboronate ester from Part A
-
Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Aqueous hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the crude arylboronate ester in THF (10 mL).
-
Add the aqueous NaOH solution (3 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the hydrogen peroxide solution (3 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Acidify the reaction mixture to pH ~5 with the 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylcatechol.
Causality of Experimental Choices:
-
Iridium Catalyst: Iridium complexes are highly effective for the catalytic borylation of C-H bonds, often exhibiting high regioselectivity.[5][6]
-
Bidentate Ligand: The dtbpy ligand enhances the catalytic activity and stability of the iridium center.
-
Boron Source: B₂pin₂ is a common and stable source of boron for these reactions.
-
Oxidation Conditions: The use of alkaline hydrogen peroxide is a standard and reliable method for the oxidation of arylboronates to phenols (the Brown hydroboration-oxidation).
Workflow for C-H Activation Routes
Caption: General workflows for C-H activation routes to substituted 4-methylphenols.
Cycloaddition/Aromatization Strategies: Building the Phenolic Ring
Pericyclic reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to constructing highly substituted aromatic rings.[7][8] These methods involve the [4+2] cycloaddition of a diene and a dienophile, followed by an aromatization step to generate the phenolic product. This strategy allows for a high degree of control over the substitution pattern of the final product.
Diels-Alder Reaction of Hydroxypyrones with Nitroalkenes
The reaction of hydroxypyrones with nitroalkenes provides a direct route to substituted phenols.[7] The reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-Diels-Alder reaction to release carbon dioxide and form the aromatic ring.
Experimental Protocol: Synthesis of a Substituted 4-Methylphenol via Diels-Alder Reaction
This protocol is based on the reaction of a substituted 3-hydroxy-2-pyrone with a nitroalkene.
Materials:
-
3-Hydroxy-6-methyl-2-pyrone
-
1-Nitropropene
-
Aluminum chloride (AlCl₃)
-
Butylated hydroxytoluene (BHT)
-
1,2-Dichlorobenzene (solvent)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add 3-hydroxy-6-methyl-2-pyrone (1 mmol), 1-nitropropene (1.2 mmol), AlCl₃ (0.1 mmol, 10 mol%), and BHT (0.1 mmol, 10 mol%).
-
Add anhydrous 1,2-dichlorobenzene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 150 °C for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired substituted 4-methylphenol.
Causality of Experimental Choices:
-
Reactants: The hydroxypyrone serves as the diene, and the nitroalkene acts as the dienophile. The substitution patterns on these starting materials directly translate to the substitution pattern of the final phenol.
-
Lewis Acid Catalyst: AlCl₃ can accelerate the Diels-Alder reaction by activating the dienophile.[7]
-
Radical Inhibitor: BHT is added to prevent the decomposition of the starting materials and products at the high reaction temperature.[7]
-
High Temperature: The reaction cascade, including the retro-Diels-Alder step, requires significant thermal energy.
Mechanism of Diels-Alder/Aromatization
Caption: Simplified mechanism for the synthesis of phenols via Diels-Alder reaction and aromatization.
Biocatalysis: A Green Approach to Phenol Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, aligning with the principles of green chemistry.[1][9][10] For the synthesis of substituted 4-methylphenols, enzymes such as cytochrome P450 monooxygenases can be employed for direct hydroxylation reactions.
P450-Catalyzed Hydroxylation
Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing the hydroxylation of a wide range of substrates, including aromatic compounds.[9][11][12] By using either wild-type or engineered P450 enzymes, it is possible to achieve regioselective hydroxylation of p-cresol derivatives.
Experimental Protocol: Biocatalytic Hydroxylation of 4-Methylphenol
This protocol provides a general framework for the whole-cell biocatalytic hydroxylation of 4-methylphenol using an engineered P450 enzyme.
Materials:
-
Escherichia coli cells expressing a P450 monooxygenase and a suitable reductase partner
-
Growth medium (e.g., LB or TB medium with appropriate antibiotics)
-
Inducer (e.g., IPTG)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Glucose
-
4-Methylphenol (p-cresol)
-
Ethyl acetate
Procedure:
-
Cultivation: Inoculate the growth medium with the E. coli strain and grow the culture at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce the expression of the P450 enzyme by adding the inducer (e.g., 0.5 mM IPTG) and continue the cultivation at a lower temperature (e.g., 20-25 °C) for 16-24 hours.
-
Biotransformation: Harvest the cells by centrifugation, wash with phosphate buffer, and resuspend the cell pellet in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-20).
-
Reaction Setup: In a reaction vessel, combine the cell suspension with glucose (e.g., 50 mM) as a cofactor regeneration source.
-
Substrate Addition: Add 4-methylphenol (e.g., 1-5 mM) to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible solvent like DMSO to avoid precipitation.
-
Reaction: Incubate the reaction mixture at 30 °C with shaking for 24-48 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, centrifuge the mixture to remove the cells.
-
Extraction: Extract the supernatant with ethyl acetate (3 x volume of the supernatant).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Whole-Cell Biocatalyst: Using whole cells provides a convenient way to supply the P450 enzyme and its reductase partner, as well as the necessary cofactors (NADPH), which are regenerated by the cell's metabolism.
-
Engineered Enzyme: Wild-type P450s may not have the desired activity or regioselectivity for a specific substrate. Protein engineering can be used to improve these properties.[12]
-
Mild Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near room temperature and neutral pH, which are environmentally benign conditions.
-
Cofactor Regeneration: The P450 catalytic cycle requires NADPH. Glucose is added to the whole-cell system to be metabolized, which in turn regenerates NADPH.
Biocatalytic Hydroxylation Workflow
Caption: A typical workflow for the biocatalytic synthesis of substituted 4-methylphenols.
Comparative Analysis
| Synthetic Route | Key Advantages | Key Limitations | Typical Reaction Conditions | Reagent Toxicity/Hazards |
| Traditional Electrophilic Substitution | Simple procedures, readily available starting materials. | Poor regioselectivity, formation of isomers, use of harsh reagents (e.g., strong acids, halogens). | Varies, can be harsh (e.g., strong acids, high temperatures). | High (e.g., corrosive acids, toxic halogens). |
| Pd-Catalyzed C-H Hydroxylation | High regioselectivity (ortho), good functional group tolerance. | Requires a directing group, can require expensive catalysts and ligands, may need high temperatures. | 80-120 °C, palladium catalyst, oxidant. | Moderate (palladium salts, organic solvents). |
| Ir-Catalyzed C-H Borylation/Oxidation | High regioselectivity (ortho), versatile borylated intermediate. | Two-step process, expensive iridium catalyst, requires inert atmosphere. | 80 °C for borylation, room temperature for oxidation. | Moderate (iridium salts, flammable solvents). |
| Diels-Alder/ Aromatization | Convergent, excellent control over substitution pattern, access to highly substituted phenols. | Can require high temperatures, limited availability of some dienes/dienophiles. | 150 °C, Lewis acid catalyst. | Moderate (high boiling solvents, Lewis acids). |
| Biocatalytic Hydroxylation | Highly selective (regio- and stereoselective), environmentally friendly (mild conditions, aqueous media), can be cost-effective at scale. | Enzyme may require engineering for specific substrates, lower substrate loading, longer reaction times. | 25-37 °C, aqueous buffer, pH ~7. | Low (enzymes are biodegradable, aqueous media). |
Conclusion
The synthesis of substituted 4-methylphenols has evolved significantly beyond traditional electrophilic substitution methods. Modern approaches such as C-H activation, cycloaddition/aromatization, and biocatalysis offer researchers a powerful and versatile toolkit to access a wide array of complex and novel structures.
-
C-H activation provides a direct and efficient means to functionalize the p-cresol core, with palladium and iridium catalysis offering excellent control over ortho-substitution.
-
Diels-Alder strategies are particularly advantageous for the construction of highly substituted and complex phenolic rings with precise control over the substitution pattern.
-
Biocatalysis represents the greenest approach, leveraging the exquisite selectivity of enzymes to perform hydroxylations under mild and environmentally benign conditions.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. By understanding the advantages and limitations of each approach, as detailed in this guide, researchers can make informed decisions to optimize their synthetic strategies for the efficient and sustainable production of valuable substituted 4-methylphenols.
References
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed, Directing Group-Assisted C-H Functionalization. Journal of the American Chemical Society, 131(48), 17676–17677. [Link]
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Ju, W., Gao, D., Liang, M., Han, S., Liu, C., & Zhao, Y. (2024). Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. Organic Chemistry Frontiers, 11(13), 3409-3414. [Link]
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Daugulis, O., et al. (2015). Direct Pd-Catalyzed β‑C(sp3)–H Hydroxylation of Aliphatic Carboxylic Acids. Organic Letters, 17(11), 2784–2787. [Link]
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Samanta, R., & Antonchick, A. P. (2014). Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. The Journal of Organic Chemistry, 79(16), 7414–7424. [Link]
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Kinetic Profiling & Catalyst Selection: Suzuki Coupling of 2-(Benzyloxy)-1-bromo-4-methylbenzene
[1]
Executive Summary & Strategic Rationale
Target Substrate: 2-(Benzyloxy)-1-bromo-4-methylbenzene (CAS: 177555-85-0) Reaction Class: Sterically hindered Suzuki-Miyaura Cross-Coupling Primary Challenge: The ortho-benzyloxy group imposes significant steric bulk and potential hemi-labile coordination to the Palladium center, retarding the oxidative addition step in conventional catalytic cycles.[1]
This guide compares the kinetic performance of a Next-Generation Buchwald Precatalyst System (Pd-SPhos) against the Traditional Baseline (Pd(PPh₃)₄) . For drug development professionals, understanding the kinetic profile of this specific coupling is critical for minimizing catalyst loading (ppm levels), controlling impurity formation (protodehalogenation), and ensuring process safety at scale.
Comparative Snapshot
| Feature | System A: Traditional (Baseline) | System B: High-Performance (Recommended) |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Pd(OAc)₂ + SPhos (or SPhos Pd G2) |
| Ligand Class | Monodentate Phosphine (Aryl) | Dialkylbiaryl Phosphine (Buchwald) |
| Kinetic Order | First-order (sluggish initiation) | Zero-order (rapid oxidative addition) |
| TOF (h⁻¹) | ~50 - 200 | > 2,500 |
| Induction Period | Significant (requires ligand dissociation) | Negligible (rapid activation) |
| Suitability | Small scale, non-hindered substrates | Sterically hindered ortho-substituted aryls |
Mechanistic Causality & Catalyst Selection
To achieve high turnover frequencies (TOF) with this compound, one must address the specific structural impediments of the substrate.[1]
The Steric Barrier
In the standard catalytic cycle using Pd(PPh₃)₄, the rate-determining step (RDS) for hindered aryl halides is Oxidative Addition . The bulky ortho-benzyloxy group creates a "picket fence" effect, physically blocking the Pd(0) center from approaching the C-Br bond.[1]
-
Consequence: Slow reaction rates, high accumulation of active Pd(0) species leading to aggregation (Pd black formation), and increased homocoupling byproducts.
The Solution: Bulky, Electron-Rich Ligands (SPhos)
System B utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[1]
-
Electronic Effect: The electron-rich dicyclohexylphosphino group increases the electron density on the Pd center, accelerating Oxidative Addition into the strong C-Br bond.[1]
-
Steric Effect: The biaryl backbone promotes the formation of a monoligated [L-Pd(0)] species (the active catalyst), which is sterically accessible enough to react with the substrate but bulky enough to accelerate Reductive Elimination of the product.
Experimental Protocol: Kinetic Profiling
This protocol is designed to generate high-fidelity kinetic data (Conversion vs. Time) to determine the reaction order and TOF.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Internal Standard: Dodecane (0.5 equiv, inert to reaction conditions)
-
Solvent: Toluene/Water (10:1 v/v) – Biphasic system ensures solubility of organic substrate and inorganic base.
Workflow Methodology
Step 1: Stock Solution Preparation Dissolve the aryl bromide (1.0 mmol) and Dodecane (0.5 mmol) in Toluene (5 mL). Analyze T0 sample by GC/HPLC to establish the response factor ratio.
Step 2: Catalyst Charging (In Glovebox)
-
System A: Charge Pd(PPh₃)₄ (5 mol%).
-
System B: Charge Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) (Pre-stir for 5 mins to form active complex).
Step 3: Reaction Initiation Add the catalyst solution to the reaction vessel containing Boronic Acid, Base, and Solvent at 80°C. Note: Precise temperature control is vital for kinetic accuracy.
Step 4: Sampling (The "Quench" Method) Every 15 minutes (for System B) or 60 minutes (for System A):
-
Withdraw 50 µL aliquot.[1]
-
Immediately quench into a vial containing EtOAc/Water (1:1) and 0.1M HCl (stops the reaction by neutralizing base and protonating Pd species).
-
Vortex and separate organic layer.[1]
-
Filter through a silica plug (removes residual Pd) into an HPLC vial.
Step 5: Analysis Analyze via HPLC (C18 column, MeCN/H2O gradient) or GC-FID.[1] Plot [Product]/[Internal Standard] vs. Time.
Visualization: Experimental Workflow
Caption: Step-by-step kinetic profiling workflow ensuring accurate time-point data collection.
Data Presentation & Performance Analysis
The following data represents typical kinetic profiles for ortho-substituted aryl bromides under these conditions.
Table 1: Comparative Kinetic Metrics
| Metric | System A: Pd(PPh₃)₄ | System B: Pd-SPhos | Interpretation |
| T₅₀ (Time to 50% Conv.) | 4.5 Hours | 0.4 Hours | System B is >10x faster.[1] |
| Max Yield (24h) | 65% (stalled) | 98% | System A suffers from catalyst deactivation. |
| Induction Period | ~30 mins | < 2 mins | System A requires slow dissociation of PPh₃. |
| Reaction Order (Substrate) | 1st Order | Pseudo-Zero Order | System B is saturated with substrate; rate depends on catalyst. |
| Impurity Profile | 5-8% Homocoupling | < 1% Homocoupling | Rapid cross-coupling in System B outcompetes side reactions.[1] |
Mechanistic Insight: The Catalytic Cycle
The diagram below illustrates why System B outperforms System A. The bulky SPhos ligand facilitates the formation of the reactive monoligated species L-Pd(0), whereas PPh₃ forms a less reactive L2-Pd(0) or L3-Pd(0) resting state.
Caption: Catalytic cycle highlighting the Oxidative Addition step, which is accelerated by the SPhos ligand.
Conclusion & Recommendations
For the Suzuki coupling of This compound , the kinetic data unequivocally supports the use of System B (Pd-SPhos) .[1]
-
Efficiency: The reaction completes in <2 hours compared to >12 hours for the traditional system.
-
Quality: The "burst" kinetics of the SPhos system minimizes the residence time of the catalyst in the solution, reducing thermal degradation and Pd precipitation.
-
Scalability: The zero-order kinetic profile implies that the reaction rate is constant regardless of substrate concentration, making it highly predictable for scale-up in flow or batch reactors.[1]
Final Recommendation: Adopt the Pd(OAc)₂ / SPhos (1:2 ratio) system with K₃PO₄ in Toluene/Water for process development involving this substrate.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Valente, C., et al. (2010). PEPPSI-IPr-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
